4-(Trifluoromethylthio)toluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOHBKBYKBEMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380708 | |
| Record name | 4-(trifluoromethylthio)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352-68-1 | |
| Record name | 1-Methyl-4-[(trifluoromethyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(trifluoromethylthio)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352-68-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide to 4-(Trifluoromethylthio)toluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethylthio)toluene, identified by the CAS number 352-68-1, is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of the trifluoromethylthio (SCF3) group can profoundly influence the physicochemical and pharmacokinetic properties of bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and a discussion of its applications in drug development, supported by spectral data. A key focus is the role of the trifluoromethylthio moiety in modulating the properties of drug candidates, a feature of high relevance to researchers and scientists in the pharmaceutical industry.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various sources. While some specific experimental values are not widely reported, predicted data and information from structurally similar compounds provide valuable insights.
| Property | Value | Source |
| CAS Number | 352-68-1 | [1][2] |
| Molecular Formula | C8H7F3S | [1][2] |
| Molecular Weight | 192.20 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 163-167 °C | |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | |
| Flash Point | 32.6 °C | [3] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [1] |
| Purity | ≥98% | [2] |
| IUPAC Name | 1-methyl-4-(trifluoromethylthio)benzene | |
| Synonyms | p-(Trifluoromethylthio)toluene, p-Tolyl(trifluoromethyl)sulfane | [2] |
Spectral Data
The structural confirmation of this compound is supported by various spectroscopic techniques.
-
¹H NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules.
-
¹³C NMR: In addition to proton NMR, carbon-13 NMR provides valuable information about the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.
While a complete set of publicly available, high-resolution spectra for this compound is not readily accessible, data for structurally related compounds and general knowledge of spectroscopic principles allow for the prediction of its spectral characteristics. Commercial suppliers often provide access to batch-specific spectral data upon request.[1]
Synthesis of this compound
The synthesis of aryl trifluoromethyl thioethers, including this compound, is an active area of research. Several methods have been developed for the introduction of the SCF3 group onto an aromatic ring. Below is a representative experimental protocol adapted from literature procedures for the synthesis of similar compounds.
Experimental Protocol: Synthesis via Trifluoromethylthiolation of p-Tolyl Grignard Reagent
This protocol describes a potential synthetic route. Researchers should consult original literature and perform appropriate risk assessments before conducting any experiment.
Materials:
-
4-Bromotoluene
-
Magnesium turnings
-
Dry diethyl ether
-
N-(Trifluoromethylthio)phthalimide
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reaction under inert atmosphere
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 4-bromotoluene in dry diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Trifluoromethylthiolation: The Grignard solution is cooled to 0 °C. A solution of N-(trifluoromethylthio)phthalimide in dry diethyl ether is added dropwise to the stirred Grignard reagent. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Logical Workflow for Synthesis:
References
4-(Trifluoromethylthio)toluene physical properties
An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethylthio)toluene
This technical guide provides a comprehensive overview of the known physical properties of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data into a structured format, outlines general experimental protocols for the determination of these properties, and includes a workflow diagram for their experimental determination.
Core Physical Properties
This compound, also known as p-tolyl(trifluoromethyl)sulfane, is a colorless to light yellow liquid at room temperature.[1] Its key physical properties are summarized in the tables below. These values are critical for its handling, application in synthetic protocols, and for the prediction of its behavior in various chemical and biological systems.
Table 1: General and Molar Properties
| Property | Value | Source |
| CAS Number | 352-68-1 | [2] |
| Molecular Formula | C₈H₇F₃S | [2] |
| Molecular Weight | 192.20 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
Table 2: Thermophysical Properties
| Property | Value | Source |
| Boiling Point | 163-167 °C | [1][4] |
| Melting Point | No data available | |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [1][4] |
| Flash Point | 32.6 °C | [5] |
Table 3: Optical Properties
| Property | Value | Source |
| Refractive Index | No data available |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for this compound were not found in the reviewed literature, this section details generalized, standard laboratory procedures for determining the key physical properties of a liquid organic compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the capillary method.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Sample of this compound
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube or an oil bath.
-
The apparatus is heated gently and evenly.
-
As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6][7]
Determination of Density (Pycnometer Method)
The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for measuring the density of a liquid.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The filled pycnometer is weighed.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.
-
The filled pycnometer with the reference liquid is weighed.
-
The density of the sample liquid is calculated using the formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a substance and can be used for identification and purity assessment.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Sample of this compound
-
Solvent for cleaning (e.g., acetone or ethanol)
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent and allowed to dry.
-
A few drops of the sample liquid are placed on the surface of the measuring prism.
-
The prisms are closed and locked.
-
The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.
-
If a colored band is observed, the compensator is adjusted to sharpen the dividing line.
-
The refractive index is read directly from the instrument's scale.
-
The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid compound such as this compound.
Caption: Workflow for the determination of key physical properties of a liquid compound.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound. Available data includes:
-
¹H NMR: Proton Nuclear Magnetic Resonance spectra are available.
-
IR: Infrared spectra provide information about the functional groups present.
-
MS: Mass Spectrometry data confirms the molecular weight.
This information can be accessed through various chemical databases and supplier websites.[8]
Conclusion
This technical guide has summarized the key physical properties of this compound based on available data. While core properties such as boiling point and density have been reported, further experimental determination of the melting point and refractive index would provide a more complete physical profile of this compound. The outlined experimental protocols provide a basis for researchers to perform these measurements accurately. The provided workflow diagram offers a clear sequence for these experimental determinations. This information is valuable for the safe and effective use of this compound in research and development.
References
- 1. 352-68-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 352-68-1 [sigmaaldrich.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. This compound | 352-68-1 [amp.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. This compound(352-68-1) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 4-(Trifluoromethylthio)toluene: Physicochemical Properties and a Protocol for Solubility Determination
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
4-(Trifluoromethylthio)toluene is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below. Understanding these properties is fundamental for its handling, application, and the design of relevant experimental procedures.
| Property | Value | Source |
| CAS Number | 352-68-1 | [1][3] |
| Molecular Formula | C8H7F3S | [1] |
| Molecular Weight | 192.2 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 163-167 °C | [1][2] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [1][2] |
| Flash Point | 32.6°C | [5] |
| Storage Temperature | Refrigerated, 2-8°C, Sealed in dry conditions | [1][3][5] |
| Purity | ≥98% | [3][5] |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a liquid compound such as this compound in various organic solvents. This method is based on the isothermal shake-flask method, a reliable technique for generating accurate solubility data.
Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.
Materials:
-
This compound (≥98% purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification, such as a UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.
-
Prepare triplicate samples for each solvent to ensure the reproducibility of the results.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.
-
Alternatively, centrifuge the samples at the controlled temperature to facilitate phase separation.
-
-
Sample Dilution and Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed/cooled pipette to avoid temperature fluctuations that could alter solubility.
-
Dilute the aliquot with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a pre-calibrated analytical method (UV-Vis, HPLC, or GC) to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualizing Experimental and Synthetic Pathways
To further aid researchers, the following diagrams illustrate the proposed workflow for solubility determination and a common synthesis route for this compound.
References
An In-depth Technical Guide to the Spectral Data of 4-(Trifluoromethylthio)toluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-(trifluoromethylthio)toluene. The information presented is intended to support research, development, and quality control activities involving this molecule.
Molecular Structure and Properties
This compound , also known as p-tolyl trifluoromethyl sulfide, is an organofluorine and organosulfur compound with the chemical formula C₈H₇F₃S. Its structure consists of a toluene molecule substituted with a trifluoromethylthio group at the para position.
Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.54 | d | 8.2 | 2H, Ar-H |
| 7.24 | d | 8.2 | 2H, Ar-H |
| 2.38 | s | - | 3H, CH₃ |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 141.2 | Ar-C |
| 135.2 | Ar-C |
| 130.4 | Ar-CH |
| 129.7 (q, J = 306.4 Hz) | CF₃ |
| 126.9 | Ar-C |
| 21.2 | CH₃ |
Infrared (IR) Spectral Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and trifluoromethylthio moieties.
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1600, 1490 | Strong, Medium | Aromatic C=C skeletal vibrations |
| ~1100-1200 | Strong | C-F stretch (CF₃) |
| ~1090 | Strong | S-CF₃ stretch |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 192 | - | [M]⁺ (Molecular Ion) |
| 123 | - | [M - CF₃]⁺ |
| 91 | - | [C₇H₇]⁺ (Tropylium ion) |
Note: The relative intensities are not available from the search results and would need to be obtained from an experimental spectrum.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data are crucial for reproducibility. The following are generalized procedures based on standard laboratory practices.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. ¹H NMR spectra are typically acquired with 16-32 scans, and ¹³C NMR spectra with 1024 or more scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry
Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. For EI, an electron beam energy of 70 eV is typically used. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.
Logical Workflow for Spectral Analysis
The following diagram illustrates a general workflow for the spectral analysis of an organic compound like this compound.
An In-depth Technical Guide to the Synthesis and Purification of 4-(Trifluoromethylthio)toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethylthio)toluene, also known as p-tolyl(trifluoromethyl)sulfane, is a valuable fluorinated building block in modern medicinal and agrochemical research. The trifluoromethylthio (–SCF₃) group imparts unique physicochemical properties to organic molecules, including high lipophilicity (Hansch parameter π ≈ 1.44), metabolic stability, and strong electron-withdrawing character. These attributes can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive compounds, making this compound a key intermediate in the synthesis of novel pharmaceuticals and crop protection agents. This guide provides a detailed overview of its synthesis and purification, focusing on practical laboratory-scale methodologies.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The most prominent methods involve the trifluoromethylation of a sulfur-containing precursor, such as 4-methylthiophenol (p-thiocresol), or the coupling of a toluene derivative with a trifluoromethylthiolating agent.
Key Synthetic Methodologies
Two primary, high-yielding strategies for the synthesis of this compound are:
-
Oxidative Trifluoromethylation of p-Thiocresol: This method utilizes a trifluoromethyl source, such as sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), which generates a trifluoromethyl radical in the presence of an oxidant. This radical is then trapped by p-thiocresol to form the desired product.
-
Coupling of 4-Iodotoluene: This approach involves the reaction between 4-iodotoluene and a trifluoromethylthiolating agent, such as (trifluoromethyl)trimethylsilane (TMSCF₃) or a trifluoromethanethiolate salt, often mediated by a copper catalyst.
Comparison of Synthetic Routes
The following table summarizes quantitative data from representative synthetic methods found in the chemical literature.
| Route No. | Starting Materials | Reagents/Conditions | Solvent | Yield (%) | Reference Type |
| 1 | p-Thiocresol, Langlois' Reagent (CF₃SO₂Na) | Oxidant (e.g., t-BuOOH) | DMSO | ~89 | Literature |
| 2 | 4-Iodotoluene, (Trifluoromethyl)trimethylsilane | Iodine pentoxide | Dimethyl sulfoxide | ~88 | Literature |
| 3 | 4-Iodotoluene, Silver(I) trifluoromethanethiolate | Potassium Iodide | Acetonitrile | Moderate | Methodological |
Detailed Experimental Protocol: Oxidative Trifluoromethylation
This section provides a representative, detailed protocol for the synthesis of this compound based on the oxidative trifluoromethylation of p-thiocresol, a method known for its high yield and operational simplicity.
Reaction Scheme: (p-Thiocresol) + CF₃SO₂Na --(Oxidant, Heat)--> this compound
Materials:
-
4-Methylthiophenol (p-thiocresol)
-
Sodium trifluoromethanesulfinate (Langlois' reagent)
-
tert-Butyl hydroperoxide (t-BuOOH), 70 wt. % in H₂O
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-methylthiophenol (1.0 eq.).
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material. Sequentially, add sodium trifluoromethanesulfinate (1.5 eq.).
-
Initiation: Begin vigorous stirring and slowly add tert-butyl hydroperoxide (2.0 eq.) to the mixture via syringe over 10-15 minutes. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous phase with diethyl ether (3 x volumes of DMSO).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
Purification
The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials, reagents, and byproducts. The primary method for purification is vacuum distillation, owing to the product's relatively high boiling point and thermal stability.
Physical Properties for Purification
| Property | Value |
| CAS Number | 352-68-1 |
| Molecular Formula | C₈H₇F₃S |
| Molecular Weight | 192.20 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 163-167 °C (at atmospheric pressure)[1] |
| Density | ~1.25 g/cm³[1] |
Detailed Experimental Protocol: Vacuum Distillation
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump capable of reaching <10 mmHg
-
Digital vacuum gauge (e.g., Pirani gauge)
-
Heating mantle with a stirrer
-
Cold trap (optional but recommended)
Procedure:
-
Apparatus Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Transfer the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Begin to slowly evacuate the system. A cold trap cooled with dry ice/acetone or liquid nitrogen should be placed between the apparatus and the vacuum pump to protect the pump from volatile impurities.
-
Heating: Once a stable vacuum is achieved (e.g., 5-10 mmHg), begin to gently heat the distillation flask using the heating mantle.
-
Fraction Collection: The product will begin to distill at a temperature significantly lower than its atmospheric boiling point. Collect the fraction that distills at a constant temperature and pressure. The exact boiling point will depend on the achieved vacuum. For reference, a compound with an atmospheric boiling point of ~165 °C would be expected to boil in the range of 60-80 °C at 10 mmHg.
-
Completion: Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Analysis: Analyze the purified product for purity (typically >98%) using GC-MS and/or NMR spectroscopy.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and purification process described.
Caption: Workflow for the synthesis and purification of this compound.
References
The Reactivity of 4-(Trifluoromethylthio)toluene with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 4-(Trifluoromethylthio)toluene with various nucleophiles. The presence of the strongly electron-withdrawing trifluoromethylthio (SCF3) group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. This document explores the underlying reaction mechanisms, presents available quantitative data, and provides detailed experimental protocols for key transformations. The information contained herein is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound, also known as 4-methylphenyl trifluoromethyl sulfide, is an aromatic compound featuring a trifluoromethylthio (SCF3) group and a methyl group attached to a benzene ring. The SCF3 group is a powerful electron-withdrawing group, a property that dominates the chemical behavior of the molecule.[1] This strong inductive effect decreases the electron density of the aromatic ring, thereby activating it towards nucleophilic aromatic substitution (SNAr).[2][3] This guide will delve into the specifics of this reactivity, providing a foundational understanding for the synthetic utility of this compound.
Core Concepts: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[2][4] This reaction is characteristic of aromatic compounds bearing strong electron-withdrawing groups.[3]
The SNAr mechanism generally proceeds in two steps:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The presence of electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, is crucial for stabilizing this intermediate.[4]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.[3]
In the context of a substituted this compound (e.g., with a leaving group on the ring), the SCF3 group acts as a potent activating group for this reaction.
Reactivity and Regioselectivity
The reactivity of the aromatic ring in this compound is dictated by the electronic effects of both the trifluoromethylthio and the methyl substituents.
-
Trifluoromethylthio (SCF3) Group: This is a strongly electron-withdrawing group, primarily through the inductive effect. Its Hammett para constant (σp) is +0.43, indicating significant electron-withdrawing character.[5] This effect deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution.
-
Methyl (CH3) Group: This is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack.
The interplay of these opposing electronic effects governs the regioselectivity of nucleophilic attack. In a scenario where this compound is further substituted with a leaving group, the SCF3 group will direct incoming nucleophiles to the ortho and para positions relative to itself.
Quantitative Data on Reactivity
While specific kinetic and extensive yield data for the nucleophilic substitution reactions of this compound itself are not widely published, data from analogous systems with strong electron-withdrawing groups can provide valuable insights. The following table summarizes expected reactivity trends based on the principles of SNAr.
| Nucleophile Class | Expected Reactivity | Typical Conditions | Notes |
| Alkoxides (e.g., RO⁻) | Moderate to High | Anhydrous polar aprotic solvents (e.g., DMF, DMSO), elevated temperatures. | Reactivity will depend on the steric bulk of the alkoxide. |
| Amines (e.g., R₂NH) | Moderate | Polar aprotic solvents, often requires heating. | Primary and secondary amines are common nucleophiles in SNAr reactions. |
| Thiolates (e.g., RS⁻) | High | Polar aprotic solvents, often proceeds at or below room temperature. | Thiolates are generally excellent nucleophiles for SNAr reactions. |
Experimental Protocols
The following are generalized experimental protocols for conducting nucleophilic aromatic substitution reactions on activated aryl systems, which can be adapted for this compound derivatives bearing a suitable leaving group (e.g., a halogen) at an activated position.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile (e.g., Piperidine)
Materials:
-
Substituted this compound (with a leaving group) (1.0 eq)
-
Piperidine (1.2 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the substituted this compound and the base.
-
Add the anhydrous solvent via syringe.
-
Add the piperidine to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor its progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the reactivity of this compound.
Conclusion
This compound is a versatile substrate for nucleophilic aromatic substitution reactions. The strongly electron-withdrawing nature of the trifluoromethylthio group activates the aromatic ring to attack by a variety of nucleophiles. While quantitative data for this specific molecule is limited, the well-established principles of SNAr reactions on analogous systems provide a strong predictive framework for its reactivity. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this compound in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Further research into the specific reaction kinetics and substrate scope of this compound will undoubtedly expand its utility in these critical areas.
References
- 1. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [html.rhhz.net]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
Stability of 4-(Trifluoromethylthio)toluene Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of 4-(trifluoromethylthio)toluene under various acidic and basic conditions. The trifluoromethylthio (-SCF₃) functional group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity. Understanding the stability of molecules containing this moiety is critical for drug development, process chemistry, and formulation. This document synthesizes available data, proposes potential degradation pathways, and provides detailed experimental protocols for assessing the stability of this compound.
Introduction
This compound is an aromatic compound featuring a trifluoromethylthio group, which imparts a strong electron-withdrawing effect and high lipophilicity. These characteristics make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The stability of this compound under acidic and basic conditions is a key parameter that influences its storage, handling, and application. While the trifluoromethyl group (-CF₃) is generally considered robust, its attachment to a sulfur atom introduces a potential site for chemical transformation. This guide explores the nuances of the stability of the aryl-SCF₃ linkage.
Stability Profile of this compound
Direct quantitative studies on the stability of this compound under a wide range of acidic and basic conditions are limited in the publicly available literature. However, based on the known chemistry of related compounds and general principles of organic reactivity, a stability profile can be inferred.
Stability Under Acidic Conditions
The trifluoromethylthio group on an aromatic ring is generally considered to be stable under mild to moderate acidic conditions. The C-S bond is relatively robust, and the electron-withdrawing nature of the trifluoromethyl group provides some degree of stability to the sulfur atom against electrophilic attack.
However, under harsh acidic conditions, particularly in the presence of strong, non-nucleophilic acids (superacids), degradation of the trifluoromethyl group itself can occur through protolytic defluorination[1]. This process involves the protonation of a fluorine atom, leading to the eventual formation of a difluorocarbocation, which can then undergo further reactions.
Key Observations:
-
Mild to Moderate Acids (e.g., aq. HCl, aq. H₂SO₄, Acetic Acid): this compound is expected to be largely stable. Standard aqueous acidic workups in organic synthesis do not typically result in significant degradation.
-
Strong Acids and Superacids (e.g., Triflic Acid, Fuming Sulfuric Acid): Under these extreme conditions, the potential for degradation of the -SCF₃ group increases. The primary mode of degradation is likely to be the hydrolysis of the C-F bonds rather than the C-S bond cleavage[1].
Stability Under Basic Conditions
The stability of this compound under basic conditions is more nuanced. While it is generally stable to mild bases, strong bases, especially at elevated temperatures, can promote degradation.
The primary concern under basic conditions is the potential for hydrolysis of the trifluoromethyl group. It has been noted in the context of trifluoromethyl-substituted arenes that strong alkaline conditions and high temperatures can lead to the hydrolysis of the -CF₃ group[2]. Although the sulfur atom in the -SCF₃ group modulates the electronic environment, this pathway remains a possibility. Nucleophilic attack on the sulfur atom is also a potential degradation route, although it is generally less favored for aryl sulfides unless activated by strong electron-withdrawing groups on the aromatic ring.
Key Observations:
-
Mild Bases (e.g., aq. NaHCO₃, aq. Na₂CO₃, Amines): this compound is expected to be stable. These conditions are commonly used in workup procedures without significant product loss.
-
Strong Bases (e.g., aq. NaOH, aq. KOH, Alkoxides): With increasing base strength and temperature, the risk of degradation increases. The likely point of attack is the electrophilic carbon of the trifluoromethyl group, potentially leading to stepwise hydrolysis.
Proposed Degradation Pathways
Based on the available literature for related compounds, the following degradation pathways for this compound can be proposed.
Acid-Catalyzed Degradation
Under forcing acidic conditions, the primary degradation is anticipated to involve the trifluoromethyl group.
Figure 1: Proposed acid-catalyzed degradation pathway.
Base-Mediated Degradation
Under strong basic conditions, nucleophilic attack on the trifluoromethyl group is the most probable degradation pathway.
Figure 2: Proposed base-mediated degradation pathway.
Quantitative Data Summary
As previously stated, specific quantitative kinetic data for the degradation of this compound is scarce in the literature. The following table summarizes the qualitative stability based on inferences from related compounds and general synthetic procedures.
| Condition | Reagent Examples | Temperature | Expected Stability | Potential Degradation Products (Hypothesized) |
| Acidic | ||||
| Mild Aqueous Acid | 1M HCl, 1M H₂SO₄ | Room Temperature | High | Negligible degradation |
| Strong Aqueous Acid | Conc. H₂SO₄ | Elevated Temp. | Moderate to Low | 4-(Difluoromethylthio)toluene derivatives, 4-Toluenesulfonic acid |
| Superacid | CF₃SO₃H | Room Temperature | Low | Products of C-F bond cleavage and subsequent reactions[1] |
| Basic | ||||
| Mild Aqueous Base | Sat. NaHCO₃, 1M Na₂CO₃ | Room Temperature | High | Negligible degradation |
| Strong Aqueous Base | 1M NaOH, 1M KOH | Room Temperature | Moderate | 4-Methylbenzenethiol, Formate, Fluoride ions |
| Strong Aqueous Base | 5M NaOH, 5M KOH | Elevated Temp. | Low | 4-Methylbenzenethiol, Formate, Fluoride ions, potentially p-cresol |
| Strong Non-Aqueous Base | NaOMe in MeOH, t-BuOK in THF | Room Temperature | Moderate to Low | Products of nucleophilic attack on sulfur or the trifluoromethyl carbon |
Experimental Protocols for Stability Assessment
To address the gap in quantitative data, the following experimental protocols are proposed for a systematic evaluation of the stability of this compound.
General Experimental Workflow
Figure 3: General workflow for stability testing.
Protocol for Acidic Stability Testing
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile).
-
Prepare aqueous acidic solutions of desired concentrations (e.g., 0.1 M, 1 M, and 5 M HCl and H₂SO₄).
-
-
Experimental Setup:
-
In a series of sealed vials, add a known volume of the acidic solution.
-
Spike each vial with a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the organic solvent from the stock solution is less than 1% of the total volume to minimize co-solvent effects.
-
Prepare control samples with deionized water instead of acidic solutions.
-
Incubate the vials at controlled temperatures (e.g., 25 °C, 50 °C, and 80 °C).
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by neutralizing the aliquot with a suitable base (e.g., NaHCO₃ solution).
-
Extract the analyte and any degradation products with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Analyze the organic extract by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis:
-
Quantify the remaining concentration of this compound at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) of the compound under each condition.
-
Use GC-MS to identify the major degradation products.
-
Protocol for Basic Stability Testing
-
Preparation of Solutions:
-
Prepare a stock solution of this compound as described for the acidic stability test.
-
Prepare aqueous basic solutions of desired concentrations (e.g., 0.1 M, 1 M, and 5 M NaOH and KOH).
-
-
Experimental Setup:
-
Follow the same procedure as for the acidic stability test, using the basic solutions instead.
-
Prepare control samples with deionized water.
-
Incubate the vials at controlled temperatures.
-
-
Sampling and Analysis:
-
At predetermined time points, withdraw an aliquot from each vial.
-
Immediately quench the reaction by neutralizing the aliquot with a suitable acid (e.g., HCl solution).
-
Extract and analyze the samples as described for the acidic stability test.
-
-
Data Analysis:
-
Perform the same data analysis as for the acidic stability test to determine the degradation kinetics and identify degradation products.
-
Conclusion
This compound exhibits good stability under mild acidic and basic conditions commonly encountered in synthetic organic chemistry workups. However, the potential for degradation increases significantly under harsh acidic or basic environments, particularly at elevated temperatures. The primary modes of degradation are hypothesized to be the hydrolysis of the trifluoromethyl group. The experimental protocols outlined in this guide provide a framework for systematically and quantitatively evaluating the stability of this compound, generating crucial data for its application in drug development and other scientific disciplines. Further research is warranted to fully elucidate the degradation pathways and kinetics under a broader range of conditions.
References
The Strategic Incorporation of the 4-(Trifluoromethylthio)phenyl Moiety in Modern Drug Discovery: A Technical Overview
For Immediate Release
Shanghai, China – December 30, 2025 – The trifluoromethylthio (SCF3) functional group has emerged as a cornerstone in contemporary medicinal chemistry, prized for its ability to enhance the pharmacological profiles of drug candidates. This technical guide delves into the applications of the 4-(trifluoromethylthio)phenyl moiety, a key structural motif derived from precursors like 4-(trifluoromethylthio)toluene, in the design and development of novel therapeutics. This document is intended for researchers, scientists, and professionals engaged in drug discovery and development, providing an in-depth analysis of the moiety's impact on physicochemical properties, illustrative examples of its application, and relevant experimental insights.
The Physicochemical Impact of the Trifluoromethylthio Group
The strategic introduction of a trifluoromethylthio group onto a phenyl ring profoundly alters a molecule's properties in ways that are highly advantageous for drug design. The unique electronic nature of the SCF3 group, being strongly electron-withdrawing and highly lipophilic, imparts a favorable combination of characteristics to parent molecules.[1][2]
Key benefits of incorporating the 4-(trifluoromethylthio)phenyl moiety include:
-
Enhanced Lipophilicity: The SCF3 group significantly increases a molecule's lipophilicity, which can lead to improved membrane permeability and, consequently, better absorption and distribution within the body.[1]
-
Metabolic Stability: The robust nature of the carbon-sulfur and carbon-fluorine bonds in the SCF3 group makes it resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.[1][2]
-
Modulation of Target Binding: The potent electron-withdrawing properties of the trifluoromethylthio group can influence the electronic environment of the entire molecule, potentially leading to stronger and more specific interactions with biological targets.[2]
-
Improved Bioavailability: The combination of enhanced lipophilicity and metabolic stability often translates to improved oral bioavailability, a critical parameter for patient-friendly dosage forms.
Applications in Medicinal Chemistry
While direct and extensive applications of this compound as a starting material are not widely documented in publicly available research, the broader class of compounds containing the 4-(trifluoromethylthio)phenyl moiety has seen application in various therapeutic areas. The closely related precursor, 4-(trifluoromethylthio)phenol, is frequently cited as a valuable building block in the synthesis of novel therapeutics, including anti-inflammatory, antiviral, and anticancer agents.[2]
Anticancer Applications
The development of novel anticancer agents is a significant area of focus for the application of the 4-(trifluoromethylthio)phenyl moiety. For instance, trifluoromethyl thioxanthone derivatives have been synthesized and evaluated for their potential in managing cancer. While not directly derived from this compound, these complex structures incorporate the trifluoromethylthio group to enhance their biological activity.
Table 1: Anticancer Activity of a Representative Trifluoromethyl Thioxanthone Derivative
| Compound | Cell Line | IC50 (nM) |
| Compound 1 | HeLa | 87.8 |
Source: Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues, MDPI
This data underscores the potential of the trifluoromethylthio moiety in the design of potent anticancer compounds.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of compounds containing the 4-(trifluoromethylthio)phenyl moiety are crucial for reproducibility and further development. Below is a representative synthetic step for the preparation of a trifluoromethyl thioxanthone derivative.
General Synthesis of Thioxanthene Analogues:
-
In a reaction vessel, dissolve 1 mmol of L-cysteine and 1 mmol of the corresponding tertiary alcohol in 0.5 mL of acetic acid.
-
Cool the mixture to 0 °C.
-
Add boron trifluoride diethyl etherate dropwise to the reaction mixture, acting as a catalyst.
-
Agitate the mixture for two hours at 0 °C to facilitate the reaction.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
To terminate the reaction, add 1.5 mL of a 10% sodium acetate solution and 1.5 mL of water.
Visualizing Synthetic and Logical Workflows
To further elucidate the processes involved in the application of the 4-(trifluoromethylthio)phenyl moiety, the following diagrams illustrate a general synthetic workflow and the logical relationship of its benefits in drug design.
Future Perspectives
The unique combination of properties conferred by the 4-(trifluoromethylthio)phenyl moiety makes it a highly attractive component in the design of future pharmaceuticals. While the direct use of this compound as a starting material requires further exploration and documentation, the principles of leveraging the SCF3 group are well-established. Continued research into novel synthetic methodologies and a deeper understanding of the structure-activity relationships of compounds bearing this moiety will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles.
References
The Trifluoromethylthio Group (SCF3): A Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethylthio (SCF3) group has become an indispensable tool in modern medicinal chemistry. Its unique electronic and physicochemical properties offer a powerful approach to overcoming common challenges in drug development, including metabolic instability and poor membrane permeability. This technical guide provides a comprehensive overview of the role of the SCF3 group in drug design, detailing its impact on molecular properties, relevant experimental protocols, and its application in marketed pharmaceuticals.
Physicochemical Properties of the SCF3 Group
The trifluoromethylthio group exerts a profound influence on the electronic and lipophilic character of a molecule. These properties are crucial in modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Electronic Effects
The SCF3 group is a strong electron-withdrawing group, a property quantified by its Hammett constants (σ). This electron-withdrawing nature can significantly impact the pKa of nearby functional groups and influence the reactivity of aromatic rings.[1][2]
| Parameter | Value | Significance in Drug Design |
| Hammett Constant (σm) | 0.44 | Influences the acidity/basicity of meta-substituted functional groups. |
| Hammett Constant (σp) | 0.57 | Strong electron-withdrawing effect at the para position, impacting reactivity and potential for metabolic oxidation. |
Lipophilicity
The SCF3 group is one of the most lipophilic functional groups used in drug design.[3] Increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[4][5] The lipophilicity is often expressed as the logarithm of the partition coefficient (logP).
| Group | Hansch Hydrophobicity Constant (π) | Impact on Lipophilicity |
| SCF3 | 1.44 | Significantly increases lipophilicity, more so than CF3. |
| CF3 | 0.88 | Increases lipophilicity. |
| CH3 | 0.56 | Moderate lipophilicity. |
Impact on Drug Metabolism and Pharmacokinetics (DMPK)
The introduction of an SCF3 group can dramatically improve the metabolic stability of a drug candidate. The strong carbon-fluorine bonds within the SCF3 moiety are highly resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[6] This increased stability leads to a longer in vivo half-life and potentially a lower required dose.[1]
Furthermore, the enhanced lipophilicity conferred by the SCF3 group can improve membrane permeability, facilitating absorption from the gastrointestinal tract and penetration of the blood-brain barrier.[4]
Role in Target Binding
The electronic and steric properties of the SCF3 group can influence how a drug molecule interacts with its biological target. The strong dipole moment of the C-S-C(F3) bond system can participate in favorable dipole-dipole or ion-dipole interactions within a protein's binding pocket. Additionally, the SCF3 group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's size, shape, and electronic properties to optimize target affinity and selectivity.
Experimental Protocols
Synthesis of SCF3-Containing Heterocycles
The introduction of the SCF3 group into heterocyclic scaffolds is a common strategy in drug discovery. The following is a representative protocol for the trifluoromethylthiolation of an electron-rich heterocycle using N-(trifluoromethylthio)saccharin.[7]
Materials:
-
Indole (or other electron-rich heterocycle)
-
N-(Trifluoromethylthio)saccharin
-
2,2,2-Trifluoroethanol (TFE)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole (1.0 mmol) in TFE (5 mL) at room temperature, add N-(trifluoromethylthio)saccharin (1.2 mmol).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-(trifluoromethylthio)indole.
In Vitro Metabolic Stability Assay: Liver Microsomal Stability
This assay is a standard method to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm a solution of HLM in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the HLM solution. The final concentration of the test compound is typically 1 µM.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold solution of acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualization of Key Concepts
SCF3-Containing Drugs on the Market
The successful application of the SCF3 group in drug design is evidenced by its presence in several marketed drugs across various therapeutic areas.
| Drug Name | Therapeutic Area | Role of SCF3 Group |
| Toltrazuril | Coccidiostat (Veterinary) | Enhances metabolic stability and efficacy. |
| Tiflorex | Anorectic (withdrawn) | Increased lipophilicity for CNS penetration. |
| Fluralaner | Ectoparasiticide (Veterinary) | Contributes to a long duration of action. |
Conclusion
The trifluoromethylthio group is a powerful and versatile functional group in the medicinal chemist's toolkit. Its ability to confer high lipophilicity and exceptional metabolic stability makes it a valuable tool for addressing common pharmacokinetic challenges in drug discovery. A thorough understanding of its physicochemical properties and the availability of robust synthetic methodologies will continue to drive the successful development of novel and effective SCF3-containing therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]
- 4. enamine.net [enamine.net]
- 5. nbinno.com [nbinno.com]
- 6. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Aryl Trifluoromethyl Thioethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl trifluoromethyl thioethers (ArSCF₃) are a class of organofluorine compounds of significant interest in medicinal chemistry, agrochemicals, and materials science. The trifluoromethylthio (-SCF₃) group is highly lipophilic and electron-withdrawing, properties that can substantially enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This document provides detailed protocols for the synthesis of these valuable compounds.
Note on the Use of 4-(Trifluoromethylthio)toluene: Scientific literature does not describe the use of this compound as a reagent for the synthesis of other aryl trifluoromethyl thioethers through methods like trans-thioetherification or disproportionation. It is typically a product of trifluoromethylthiolation reactions, not a starting material for transferring the -SCF₃ group. Therefore, this document details the established and reliable methods for synthesizing aryl trifluoromethyl thioethers from common precursors.
Established Synthetic Methodologies
The primary routes for the synthesis of aryl trifluoromethyl thioethers involve the formation of a C-S bond between an aryl group and a trifluoromethylthio source. These methods can be broadly categorized into transition-metal-catalyzed cross-coupling reactions and electrophilic trifluoromethylthiolation of arenes.
Palladium-Catalyzed Trifluoromethylthiolation of Aryl Halides and Triflates
Palladium-catalyzed cross-coupling reactions are a robust and versatile method for the formation of Ar-SCF₃ bonds. These reactions typically involve an aryl halide or triflate, a source of the trifluoromethylthiolate anion (⁻SCF₃), a palladium catalyst, and a suitable ligand.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide or triflate (1.0 mmol), Pd catalyst (e.g., Pd(dba)₂), and a phosphine ligand (e.g., DtBPF).
-
Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the trifluoromethylthiolating agent (e.g., NMe₄SCF₃, 1.2 mmol) and the appropriate solvent (e.g., toluene, 5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at the specified temperature (e.g., 80-110 °C) for the designated time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl thioether.
| Entry | Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | SCF₃ Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoacetophenone | Pd(dba)₂ (2) | DtBPF (4) | NMe₄SCF₃ | Toluene | 80 | 12 | 85 |
| 2 | 4-Bromobenzonitrile | Pd(dba)₂ (2) | DtBPF (4) | NMe₄SCF₃ | Toluene | 110 | 18 | 78 |
| 3 | 1-Naphthyl triflate | Pd(dba)₂ (2) | XantPhos (4) | NMe₄SCF₃ | Dioxane | 100 | 16 | 91 |
| 4 | 3-Iodopyridine | Pd₂(dba)₃ (2.5) | P(tBu)₃ (5) | NMe₄SCF₃ | Toluene | 100 | 24 | 65 |
Data is representative and compiled from typical results in the field. Actual yields may vary.
Caption: Palladium-catalyzed trifluoromethylthiolation cycle.
Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides
Copper-catalyzed methods provide a cost-effective alternative to palladium-based systems for the synthesis of aryl trifluoromethyl thioethers. These reactions often proceed under milder conditions and can be advantageous for certain substrates.
-
Reaction Setup: In a glovebox, charge a vial with CuI (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and the trifluoromethylthiolating reagent (e.g., AgSCF₃ or an in situ generated CuSCF₃ species).
-
Reagent Addition: Add the aryl halide (1.0 mmol) and a polar aprotic solvent (e.g., DMF or NMP, 3 mL).
-
Reaction Conditions: Seal the vial and heat the mixture to the specified temperature (e.g., 100-120 °C) for the indicated time. Monitor the reaction's progress.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the pure product.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | SCF₃ Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | CuI (10) | 1,10-Phen (20) | AgSCF₃ | DMF | 120 | 24 | 88 |
| 2 | 1-Bromo-4-nitrobenzene | CuBr (10) | 1,10-Phen (20) | AgSCF₃ | DMF | 100 | 12 | 92 |
| 3 | 2-Iodothiophene | CuI (10) | TMEDA (20) | KSCF₃ | NMP | 110 | 18 | 75 |
| 4 | 4-Iodoanisole | CuSCN (10) | Neocuproine (20) | AgSCF₃ | DMSO | 120 | 24 | 82 |
Data is representative and compiled from typical results in the field. Actual yields may vary.
Caption: Workflow for copper-catalyzed ArSCF₃ synthesis.
Electrophilic Trifluoromethylthiolation of Arenes
For electron-rich arenes and heterocycles, direct C-H trifluoromethylthiolation using an electrophilic SCF₃ source is a highly effective strategy. This approach avoids the need for pre-functionalized aryl halides.
-
Reaction Setup: To a flask, add the arene substrate (1.0 mmol) and a suitable solvent (e.g., CH₂Cl₂ or MeCN).
-
Reagent Addition: Add the electrophilic trifluoromethylthiolating reagent (e.g., N-(Trifluoromethylthio)saccharin, 1.1 mmol). If required, add a Lewis acid or Brønsted acid catalyst (e.g., FeCl₃, TfOH).
-
Reaction Conditions: Stir the reaction mixture at room temperature or a specified temperature until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
| Entry | Arene | Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Anisole | N-(Trifluoromethylthio)saccharin | FeCl₃ (2.5) | CH₂Cl₂ | RT | 2 | 85 |
| 2 | N-Methylindole | N-(Trifluoromethylthio)phthalimide | - | MeCN | RT | 1 | 95 |
| 3 | 1,3,5-Trimethoxybenzene | CF₃SCl | - | CH₂Cl₂ | 0 | 0.5 | 98 |
| 4 | Phenol | N-(Trifluoromethylthio)saccharin | FeCl₃ (2.5) | CH₂Cl₂ | RT | 3 | 79 |
Data is representative and compiled from typical results in the field. Actual yields may vary.
Caption: Mechanism of electrophilic Ar-SCF₃ synthesis.
Application Notes and Protocols: Copper-Catalyzed Trifluoromethylthiolation
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a pivotal strategy in modern medicinal chemistry and agrochemical development. This functional group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Copper-catalyzed trifluoromethylthiolation has emerged as a powerful and versatile method for forging C-SCF3 bonds, offering a cost-effective and highly functional group tolerant alternative to other transition metal-catalyzed reactions.
This document provides detailed application notes and protocols for the copper-catalyzed trifluoromethylthiolation of a variety of organic substrates, utilizing different trifluoromethylthiolating reagents.
Core Principles and Mechanistic Overview
Copper-catalyzed trifluoromethylthiolation reactions can proceed through various mechanisms depending on the specific substrates and reagents employed. A common pathway involves the generation of a reactive Cu-SCF3 species from a copper(I) salt and a trifluoromethylthiolating agent. This intermediate can then engage in several catalytic cycles. For instance, in the trifluoromethylthiolation of aryl halides, the cycle may involve oxidative addition of the aryl halide to the Cu-SCF3 species, followed by reductive elimination to yield the desired product and regenerate the copper(I) catalyst. In other cases, radical pathways or cooperative bimetallic copper catalysis have been proposed, highlighting the versatility of copper in mediating this transformation.[1][2]
Key Applications in Synthesis
Copper-catalyzed trifluoromethylthiolation has been successfully applied to a diverse range of substrates, demonstrating its broad utility in organic synthesis:
-
Aryl and Vinyl Systems: Aryl and vinyl boronic acids can be efficiently trifluoromethylthiolated using a copper catalyst and an electrophilic trifluoromethylthiolating reagent like N-(trifluoromethylthio)phthalimide.[3] This method provides a direct route to aryl and vinyl trifluoromethyl sulfides, which are important motifs in many biologically active compounds.[3]
-
Heterocycles and Electron-Rich Arenes: Indoles, pyrroles, and anilines, common scaffolds in pharmaceuticals, undergo copper-catalyzed trifluoromethylthiolation, showcasing the method's applicability to electron-rich systems.[4]
-
C(sp³)-H Bonds: Directed C(sp³)-H trifluoromethylthiolation has been achieved using copper catalysis, enabling the late-stage functionalization of complex molecules and offering a powerful tool for drug discovery.[5][6]
-
Unactivated Alkenes: Intramolecular oxytrifluoromethylthiolation of unactivated alkenes catalyzed by copper(II) acetate provides access to various isoxazolines bearing an SCF3 substituent.[7]
-
Asymmetric Synthesis: Enantioselective copper-catalyzed nucleophilic trifluoromethylthiolation of secondary propargyl sulfonates has been developed, paving the way for the asymmetric synthesis of chiral trifluoromethylthiolated compounds.[1]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for various copper-catalyzed trifluoromethylthiolation protocols, allowing for easy comparison of different methodologies.
Table 1: Trifluoromethylthiolation of Aryl and Vinyl Boronic Acids [3]
| Substrate | Trifluoromethylthiolating Reagent | Copper Catalyst | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | N-(trifluoromethylthio)phthalimide | CuCl | None | 1,4-Dioxane | 80 | 12 | 95 |
| 4-Acetylphenylboronic acid | N-(trifluoromethylthio)phthalimide | CuCl | None | 1,4-Dioxane | 80 | 12 | 85 |
| (E)-Styrylboronic acid | N-(trifluoromethylthio)phthalimide | CuCl | None | 1,4-Dioxane | 80 | 12 | 78 |
| 2-Thiopheneboronic acid | N-(trifluoromethylthio)phthalimide | CuCl | None | 1,4-Dioxane | 80 | 12 | 82 |
Table 2: Trifluoromethylthiolation of Indoles and Other Heterocycles [4]
| Substrate | Trifluoromethylthiolating Reagent | Copper Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Indole | Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one | CuCl (20 mol%) | 1,4-Dioxane | 50 | 12 | 85 |
| 5-Methoxyindole | Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one | CuCl (20 mol%) | 1,4-Dioxane | 50 | 12 | 78 |
| Pyrrole | Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one | CuF₂ (20 mol%) | NMP | 50 | 24 | 65 |
| N-Methylaniline | Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one | CuF₂ (20 mol%) | NMP | 50 | 24 | 55 |
Table 3: Enantioselective Trifluoromethylthiolation of Propargyl Sulfonates [1]
| Substrate | Trifluoromethylthiolating Reagent | Copper Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1-Phenylprop-2-yn-1-yl methanesulfonate | AgSCF₃ | Cu(OTf)₂ | (R,R)-Ph-PyBox | CH₃CN/MeOH | 25 | 12 | 92 | 90 |
| 1-(4-Bromophenyl)prop-2-yn-1-yl methanesulfonate | AgSCF₃ | Cu(OTf)₂ | (R,R)-Ph-PyBox | CH₃CN/MeOH | 25 | 12 | 88 | 91 |
| 1-Cyclohexylprop-2-yn-1-yl methanesulfonate | AgSCF₃ | Cu(OTf)₂ | (R,R)-Ph-PyBox | CH₃CN/MeOH | 25 | 12 | 75 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Trifluoromethylthiolation of Aryl Boronic Acids[3]
This protocol describes a general procedure for the trifluoromethylthiolation of aryl boronic acids using N-(trifluoromethylthio)phthalimide as the trifluoromethylthiolating agent.
Materials:
-
Aryl boronic acid (0.5 mmol, 1.0 equiv)
-
N-(trifluoromethylthio)phthalimide (0.6 mmol, 1.2 equiv)
-
Copper(I) chloride (CuCl, 0.05 mmol, 10 mol%)
-
Anhydrous 1,4-dioxane (5 mL)
-
Reaction vial with a screw cap
-
Magnetic stirrer
-
Heating block or oil bath
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the aryl boronic acid (0.5 mmol), N-(trifluoromethylthio)phthalimide (0.6 mmol), and CuCl (0.05 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the reaction vial and place it in a preheated heating block or oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction by adding 10 mL of water.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylthiolated arene.
Protocol 2: General Procedure for Copper-Catalyzed Trifluoromethylthiolation of Indoles[4]
This protocol provides a general method for the trifluoromethylthiolation of indoles using a diazo-triflone reagent.
Materials:
-
Indole (0.2 mmol, 1.0 equiv)
-
2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one (0.4 mmol, 2.0 equiv)
-
Copper(I) chloride (CuCl, 0.04 mmol, 20 mol%)
-
Anhydrous 1,4-dioxane (1.5 mL)
-
Reaction vial with a screw cap
-
Magnetic stirrer
-
Heating block or oil bath
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the indole (0.2 mmol) and CuCl (0.04 mmol).
-
Add anhydrous 1,4-dioxane (1.5 mL) to the vial.
-
Add 2-diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one (0.4 mmol) to the reaction mixture.
-
Seal the vial and heat the mixture at 50 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography to obtain the pure product.
Visualizations
Experimental Workflow
Caption: General experimental workflow for a typical copper-catalyzed trifluoromethylthiolation reaction.
Proposed Catalytic Cycle for Trifluoromethylthiolation of Aryl Halides
Caption: Proposed catalytic cycle for the copper-catalyzed trifluoromethylthiolation of aryl halides.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed trifluoromethylthiolation of aryl and vinyl boronic acids with a shelf-stable electrophilic trifluoromethylthiolating reagent - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00068K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Copper-Catalyzed, N-Directed Csp3-H Trifluoromethylthiolation (-SCF3) and Trifluoromethylselenation (-SeCF3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-(Trifluoromethylthio)toluene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(Trifluoromethylthio)toluene and its derivatives in pharmaceutical synthesis. The inclusion of the trifluoromethylthio (-SCF3) group in drug candidates is a key strategy for enhancing their pharmacological properties. This functional group is known to increase lipophilicity and metabolic stability, which can lead to improved oral bioavailability and a longer duration of action.[1]
This document focuses on the synthesis of the veterinary pharmaceutical Toltrazuril , a coccidiostat, which utilizes a key intermediate derived from this compound. Detailed experimental protocols for the synthesis of Toltrazuril from 4-(Trifluoromethylthio)phenol are provided, along with a discussion of the mechanism of action of this important drug.
From Toluene to a Key Pharmaceutical Intermediate: The Synthesis of 4-(Trifluoromethylthio)phenol
While this compound serves as the foundational starting material, its conversion to 4-(Trifluoromethylthio)phenol is a critical first step for the synthesis of pharmaceuticals like Toltrazuril. This transformation can be achieved through various methods, although a direct, high-yield, and well-documented laboratory-scale protocol specifically for this substrate can be challenging to find in the literature. General methods for the oxidation of toluenes to phenols often involve harsh conditions.[2] A common industrial approach for similar transformations involves a two-step process of oxidation to benzoic acid followed by oxidative decarboxylation.[3] For laboratory-scale synthesis, a plausible route involves the electrophilic trifluoromethylthiolation of phenol, which directly yields the desired intermediate.[4]
Application in the Synthesis of Toltrazuril
Toltrazuril is a triazinetrione anticoccidial agent widely used in veterinary medicine to treat and prevent coccidiosis in poultry and other livestock.[5] The synthesis of Toltrazuril is a multi-step process that begins with 4-(Trifluoromethylthio)phenol.
Synthetic Workflow for Toltrazuril
The overall synthetic pathway from 4-(Trifluoromethylthio)phenol to Toltrazuril is depicted below. This workflow involves the formation of a key aniline intermediate, followed by the construction of the triazinetrione ring system.
Caption: Synthetic workflow for Toltrazuril from 4-(Trifluoromethylthio)phenol.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of Toltrazuril, based on information from the patent literature.[6][7][8]
Protocol 1: Synthesis of 3-Methyl-4-(4-trifluoromethylthiophenoxy)nitrobenzene
This protocol describes the condensation reaction between 4-(Trifluoromethylthio)phenol and 2-chloro-5-nitrotoluene.
Materials:
-
4-(Trifluoromethylthio)phenol
-
2-chloro-5-nitrotoluene
-
Anhydrous potassium carbonate
-
Dimethyl sulfoxide (DMSO)
-
Petroleum ether
Procedure:
-
To a reaction vessel, add 1 mole of 4-(Trifluoromethylthio)phenol, 1.4 moles of anhydrous potassium carbonate, and 6 moles of dimethyl sulfoxide (DMSO).
-
Heat the mixture to 90°C with stirring for 15 minutes.
-
Over a period of 90 minutes, add a solution of 1.2 moles of 2-chloro-5-nitrotoluene in 6 moles of DMSO.
-
Increase the reaction temperature to 135°C and maintain for 3 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add 640 mL of ice-cold water and stir.
-
Collect the precipitated solid by filtration.
-
Dry the filter cake and recrystallize from petroleum ether to obtain 3-methyl-4-(4-trifluoromethylthiophenoxy)nitrobenzene as a pale yellow solid.
Quantitative Data:
| Reactant/Product | Molar Ratio | Yield (%) | Melting Point (°C) |
| 4-(Trifluoromethylthio)phenol | 1.0 | - | - |
| 2-chloro-5-nitrotoluene | 1.2 | - | - |
| Anhydrous potassium carbonate | 1.4 | - | - |
| 3-Methyl-4-(4-trifluoromethylthiophenoxy)nitrobenzene | - | 87.7 | 61-62 |
Protocol 2: Synthesis of 3-Methyl-4-(4-trifluoromethylthiophenoxy)aniline
This protocol details the reduction of the nitro intermediate to the corresponding aniline.
Materials:
-
3-Methyl-4-(4-trifluoromethylthiophenoxy)nitrobenzene
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
In a suitable pressure reactor, combine 0.9 moles of 3-methyl-4-(4-trifluoromethylthiophenoxy)nitrobenzene, 15g of 10% Pd/C, and 60 moles of methanol.
-
Pressurize the reactor with hydrogen gas to 1.5 MPa.
-
Heat the reaction mixture to 85-95°C and stir for 3-4 hours.
-
Monitor the reaction until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The residue can be further purified by distillation under reduced pressure to yield 3-methyl-4-(4-trifluoromethylthiophenoxy)aniline as a white crystalline solid.
Quantitative Data:
| Reactant/Product | Molar Ratio | Yield (%) | Melting Point (°C) |
| 3-Methyl-4-(4-trifluoromethylthiophenoxy)nitrobenzene | 1.0 | - | - |
| 3-Methyl-4-(4-trifluoromethylthiophenoxy)aniline | - | 89.1 | 43-44 |
Protocol 3: Synthesis of Methyl-5-[3-methyl-4-(4-trifluoromethylthiophenoxy)phenyl]isocyanate
This protocol describes the conversion of the aniline intermediate to an isocyanate.
Materials:
-
3-Methyl-4-(4-trifluoromethylthiophenoxy)aniline
-
Bis(trichloromethyl) carbonate (triphosgene)
-
Toluene
Procedure:
-
In a reaction vessel, dissolve 0.777 moles of bis(trichloromethyl) carbonate in 19.5 moles of toluene.
-
Cool the solution to between -10°C and -5°C.
-
Slowly add 0.7 moles of 3-methyl-4-(4-trifluoromethylthiophenoxy)aniline.
-
After the addition is complete, maintain the temperature between -5°C and 0°C for 1 hour.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation to yield methyl-5-[3-methyl-4-(4-trifluoromethylthiophenoxy)phenyl]isocyanate as a white crystalline solid.
Quantitative Data:
| Reactant/Product | Molar Ratio | Yield (%) |
| 3-Methyl-4-(4-trifluoromethylthiophenoxy)aniline | 1.0 | - |
| Bis(trichloromethyl) carbonate | 1.1 | - |
| Methyl-5-[3-methyl-4-(4-trifluoromethylthiophenoxy)phenyl]isocyanate | - | 90.9 |
Protocol 4: Synthesis of Toltrazuril
This final protocol details the cyclization reaction to form Toltrazuril.
Materials:
-
Methyl-5-[3-methyl-4-(4-trifluoromethylthiophenoxy)phenyl]isocyanate
-
Methylurea
-
Diethyl carbonate
-
Sodium methoxide solution (30%)
-
Isopropanol
-
Dilute sulfuric acid (20%)
Procedure:
-
In a reaction vessel, combine 0.66 moles of methylurea and 9.0 moles of diethyl carbonate.
-
Heat the mixture to 90°C for 2 hours.
-
Cool the mixture to 70°C and add 0.6 moles of methyl-5-[3-methyl-4-(4-trifluoromethylthiophenoxy)phenyl]isocyanate.
-
Maintain the reaction at this temperature for 3 hours.
-
Cool the reaction to room temperature and slowly add 2.4 moles of a 30% sodium methoxide solution.
-
Stir at room temperature for 5 hours.
-
Heat the mixture to reflux for 10 hours, distilling off the methanol that is formed.
-
Remove the remaining solvent under reduced pressure.
-
To the cooled residue, add 600 mL of water.
-
Adjust the pH to 7 with 20% dilute sulfuric acid to precipitate the product.
-
Collect the white solid by filtration, dry, and recrystallize from isopropanol to obtain pure Toltrazuril.
Quantitative Data:
| Reactant/Product | Molar Ratio | Yield (%) | Melting Point (°C) |
| Methyl-5-[3-methyl-4-(4-trifluoromethylthiophenoxy)phenyl]isocyanate | 1.0 | - | - |
| Methylurea | 1.1 | - | - |
| Sodium methoxide | 4.0 | - | - |
| Toltrazuril | - | 70 | 193-194 |
Mechanism of Action of Toltrazuril
Toltrazuril is effective against all intracellular development stages of coccidia. Its mechanism of action involves the disruption of key metabolic processes within the parasite.
Caption: Proposed mechanism of action of Toltrazuril.
Toltrazuril interferes with the parasite's mitochondrial function, leading to a reduction in respiratory chain enzyme activity. It also disrupts the process of nuclear division, which is essential for the parasite's replication. These actions ultimately lead to the death of the coccidia parasite.
Disclaimer: The provided protocols are based on information from patent literature and may require optimization for laboratory-scale synthesis. All chemical syntheses should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. P-(Trifluoromethylthio)Toluene [myskinrecipes.com]
- 2. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 3. Aerobic Photooxidation of Toluene Derivatives into Carboxylic Acids with Bromine-Water under Catalyst-Free Conditions [organic-chemistry.org]
- 4. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 5. Synthesis and Application of Toltrazuril_Chemicalbook [chemicalbook.com]
- 6. CN101265236A - Synthesis technique for toltrazuril - Google Patents [patents.google.com]
- 7. CN101265236B - Synthesis technique for toltrazuril - Google Patents [patents.google.com]
- 8. CN102108067B - Method for preparing toltrazuril - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions of 4-(Trifluoromethylthio)toluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving 4-(trifluoromethylthio)toluene. The trifluoromethylthio (-SCF₃) group is a critical pharmacophore in modern drug discovery, valued for its high lipophilicity, metabolic stability, and strong electron-withdrawing nature. These characteristics can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The following protocols focus on the functionalization of the methyl group of this compound, a versatile building block for the synthesis of more complex molecules.
Benzylic Bromination of this compound
The selective introduction of a bromine atom at the benzylic position of this compound yields 4-(trifluoromethylthio)benzyl bromide, a valuable intermediate for further synthetic transformations, such as nucleophilic substitutions to introduce a variety of functional groups. A common and effective method for this transformation is free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator.
Experimental Protocol: Synthesis of 4-(Trifluoromethylthio)benzyl bromide
This protocol describes the free-radical bromination of this compound using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a less toxic alternative like acetonitrile or (trifluoromethyl)benzene
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel)
-
UV lamp (optional, for initiation)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the solvent of choice (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq).
-
Heat the reaction mixture to reflux (the boiling point of the solvent) and stir vigorously. The reaction can be initiated by shining a UV lamp on the flask.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and replaced by the less dense succinimide.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of the solvent.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure 4-(trifluoromethylthio)benzyl bromide.
Data Presentation:
| Reagent/Parameter | Molar Ratio/Condition | Notes |
| This compound | 1.0 eq | Starting material |
| N-Bromosuccinimide (NBS) | 1.1 eq | Brominating agent |
| AIBN | 0.02 - 0.05 eq | Radical initiator |
| Solvent | - | e.g., CCl₄, acetonitrile |
| Temperature | Reflux | To initiate and sustain the reaction |
| Reaction Time | Varies | Monitor by TLC or GC-MS |
| Product | 4-(Trifluoromethylthio)benzyl bromide | CAS: 21101-63-3 |
| Purity | >97% (typical) | After purification |
Visualization:
4-(Trifluoromethylthio)toluene: A Key Building Block for Advanced Agrochemicals
Abstract
4-(Trifluoromethylthio)toluene is a versatile chemical intermediate that serves as a crucial starting material in the synthesis of a variety of modern agrochemicals. The incorporation of the trifluoromethylthio (-SCF3) group often imparts desirable properties to the final product, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity.[1] This application note provides a comprehensive overview of the use of this compound in the development of insecticides, herbicides, and fungicides, with a focus on the prominent insecticide, fipronil. Detailed experimental protocols for the synthesis of key intermediates and final products are provided, along with a summary of their biological efficacy.
Introduction
The trifluoromethylthio group (-SCF3) has gained significant attention in the agrochemical and pharmaceutical industries due to its unique electronic and steric properties.[1][2] Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's interaction with biological targets, leading to enhanced efficacy and improved pharmacokinetic profiles. This compound, a readily available aromatic compound, serves as a key precursor for introducing this valuable functional group into a range of agrochemical scaffolds.
This document details the application of this compound as a building block, with a primary focus on the synthesis of the broad-spectrum phenylpyrazole insecticide, fipronil.[3][4] Additionally, the use of this building block in the development of novel herbicides and fungicides is explored, highlighting the versatility of the trifluoromethylthio moiety in modern crop protection.
Insecticides: The Case of Fipronil
Fipronil is a highly effective, broad-spectrum insecticide used to control a wide variety of pests, including ants, termites, cockroaches, fleas, and ticks.[3][4][5] Its mode of action involves the disruption of the central nervous system of insects by blocking γ-aminobutyric acid (GABA)-gated chloride channels.[6] This leads to hyperexcitation of the insect's nerves and muscles, resulting in paralysis and death.[4]
Synthetic Pathway from this compound to Fipronil
The synthesis of fipronil from this compound involves a multi-step process, beginning with the nitration of the toluene ring, followed by reduction to the corresponding aniline, which then serves as a key intermediate for the construction of the pyrazole core of fipronil.
Experimental Workflow for Fipronil Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. pomais.com [pomais.com]
- 5. Fipronil Fact Sheet [npic.orst.edu]
- 6. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Late-Stage Trifluoromethylthiolation of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into complex organic molecules at a late stage of a synthetic route is a pivotal strategy in modern drug discovery and materials science. The unique physicochemical properties of the SCF3 group, including its high lipophilicity (Hansch parameter π ≈ 1.44) and strong electron-withdrawing nature, can significantly enhance a molecule's metabolic stability, cell membrane permeability, and overall bioavailability.[1][2][3][4] This document provides detailed application notes and experimental protocols for several cutting-edge late-stage trifluoromethylthiolation methodologies.
Introduction to Late-Stage Trifluoromethylthiolation
Late-stage functionalization (LSF) aims to introduce chemical modifications at the final steps of a synthesis, thereby enabling the rapid diversification of complex molecular scaffolds without the need for de novo synthesis.[5] Trifluoromethylthiolation, as an LSF strategy, has seen a surge in interest due to the beneficial properties imparted by the SCF3 group.[6][7] The development of shelf-stable and reactive trifluoromethylthiolating reagents has been crucial to this advancement, moving the field away from hazardous gaseous reagents like CF3SCl.[2][8][9]
Modern methods for late-stage trifluoromethylthiolation can be broadly categorized based on the reactive intermediate and the bond being functionalized:
-
Radical Trifluoromethylthiolation: Often leveraging photoredox catalysis, this approach generates a trifluoromethylthio radical (•SCF3) that can engage in C-H functionalization or addition to unsaturated bonds.[8][10]
-
Electrophilic Trifluoromethylthiolation: This method employs reagents that deliver an electrophilic "SCF3+" equivalent to electron-rich substrates such as arenes, heterocycles, and enolates.[2][11][12]
-
Nucleophilic Trifluoromethylthiolation: Utilizing sources of nucleophilic "SCF3-", this strategy is effective for the substitution of halides and other leaving groups, often mediated by transition metals.[13][14]
This document will focus on protocols for the trifluoromethylthiolation of C-H bonds in heterocycles and benzylic positions, as these are common and strategic locations for modification in drug candidates.
Methodologies and Experimental Protocols
Photocatalytic Radical Trifluoromethylthiolation of Heterocycles
Photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions.[15][16] The trifluoromethylthiolation of indolizines, a privileged scaffold in medicinal chemistry, serves as an excellent example of this strategy's potential for late-stage functionalization.[6][8] This protocol utilizes N-(trifluoromethylthio)saccharin as a stable source of the •SCF3 radical.[8]
General Experimental Workflow:
Caption: General workflow for photocatalytic trifluoromethylthiolation.
Experimental Protocol: Trifluoromethylthiolation of 2-phenylindolizine-1-carbonitrile [8]
-
Materials:
-
2-phenylindolizine-1-carbonitrile (1a)
-
N-((trifluoromethyl)thio)saccharin
-
--INVALID-LINK--2 (Photocatalyst PC1) or a commercially available Ru or Ir photocatalyst.
-
Acetone (ACS grade)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source
-
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-phenylindolizine-1-carbonitrile (0.1 mmol, 1.0 equiv.).
-
Add N-((trifluoromethyl)thio)saccharin (0.15 mmol, 1.5 equiv.).
-
Add the photocatalyst (e.g., [Ru(phen)3]Cl2, 1-2 mol%).
-
Place the vial under an inert atmosphere.
-
Add acetone (1.0 mL) and stir the mixture at room temperature.
-
Irradiate the reaction mixture with a blue LED lamp (e.g., 450 nm) with cooling provided by a fan.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-(trifluoromethylthio)indolizine product.
-
Quantitative Data Summary:
The following table summarizes the yields for the photocatalytic trifluoromethylthiolation of various indolizine substrates.
| Entry | Substrate (Indolizine Derivative) | Product | Yield (%)[8] |
| 1 | 2-phenyl-1-carbonitrile | 3-SCF3-2-phenyl-1-carbonitrile | 99 |
| 2 | 2-(p-tolyl)-1-carbonitrile | 3-SCF3-2-(p-tolyl)-1-carbonitrile | 95 |
| 3 | 2-(p-methoxyphenyl)-1-carbonitrile | 3-SCF3-2-(p-methoxyphenyl)-1-carbonitrile | 92 |
| 4 | 2-phenyl-1-ester | 3-SCF3-2-phenyl-1-ester | 85 |
| 5 | 2-methyl-1-carbonitrile | 3-SCF3-2-methyl-1-carbonitrile | 78 |
Metal-Free Photoredox Trifluoromethylthiolation of Benzylic C-H Bonds
The selective functionalization of benzylic C(sp³)–H bonds is a significant challenge due to their susceptibility to over-oxidation. A metal-free organophotoredox-catalyzed approach enables the highly regioselective trifluoromethylthiolation of benzylic C-H bonds in complex molecules, including pharmaceuticals. This method avoids the use of external oxidants and proceeds via an inner-sphere hydrogen atom transfer (HAT) mechanism.
Proposed Signaling Pathway (Mechanism):
Caption: Proposed mechanism for benzylic C-H trifluoromethylthiolation.
Experimental Protocol: Trifluoromethylthiolation of Ibuprofen Methyl Ester
-
Materials:
-
Ibuprofen methyl ester
-
N-(Trifluoromethylthio)phthalimide (Phth-SCF3)
-
2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (MeCN, anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source
-
-
Procedure:
-
In a nitrogen-filled glovebox, add ibuprofen methyl ester (0.2 mmol, 1.0 equiv.), N-(trifluoromethylthio)phthalimide (0.26 mmol, 1.3 equiv.), 4CzIPN (0.004 mmol, 2 mol%), and K2CO3 (0.4 mmol, 2.0 equiv.) to an oven-dried Schlenk tube.
-
Add anhydrous acetonitrile (2.0 mL) to the tube.
-
Seal the tube and remove it from the glovebox.
-
Place the reaction tube approximately 5 cm from a blue LED lamp (40 W).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, concentrate the mixture in vacuo.
-
Purify the crude product by preparative thin-layer chromatography (pTLC) or column chromatography (petroleum ether/ethyl acetate) to isolate the trifluoromethylthiolated product.
-
Quantitative Data Summary:
The table below showcases the late-stage trifluoromethylthiolation of various drug molecules and complex structures at the benzylic position.
| Entry | Substrate | Product | Yield (%) |
| 1 | Ibuprofen methyl ester | Benzylic SCF3-Ibuprofen methyl ester | 71 |
| 2 | Fenoprofen methyl ester | Benzylic SCF3-Fenoprofen methyl ester | 75 |
| 3 | Loxoprofen methyl ester | Benzylic SCF3-Loxoprofen methyl ester | 65 |
| 4 | Felbinac ethyl ester | Benzylic SCF3-Felbinac ethyl ester | 81 |
| 5 | (S)-Naproxen methyl ester | Benzylic SCF3-(S)-Naproxen methyl ester | 68 |
Transition Metal-Catalyzed Trifluoromethylthiolation
Transition metals like copper, palladium, and gold can catalyze the trifluoromethylthiolation of pre-functionalized molecules such as organohalides and boronic acids.[17][18][19] These methods are particularly valuable when a specific site for functionalization is already established in the molecular scaffold.
Gold-Catalyzed Trifluoromethylthiolation of Aryl Halides
A recently developed gold-catalyzed protocol enables the efficient trifluoromethylthiolation of aryl, alkenyl, and alkynyl halides under mild conditions, demonstrating broad substrate scope and functional group tolerance.[17]
Logical Relationship Diagram:
Caption: Key components for gold-catalyzed trifluoromethylthiolation.
Experimental Protocol: Gold-Catalyzed Trifluoromethylthiolation of 4-Iodoacetophenone [17]
-
Materials:
-
4-Iodoacetophenone
-
AgSCF3
-
(MeDalPhos)AuCl (Gold pre-catalyst)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 4-iodoacetophenone (0.2 mmol, 1.0 equiv.), AgSCF3 (0.3 mmol, 1.5 equiv.), (MeDalPhos)AuCl (0.01 mmol, 5 mol%), and K3PO4 (0.4 mmol, 2.0 equiv.).
-
Add anhydrous 1,4-dioxane (1.0 mL).
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the specified time (e.g., 3 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired product.
-
Quantitative Data Summary:
The following table summarizes the gold-catalyzed trifluoromethylthiolation of various organohalides.
| Entry | Substrate | Product | Yield (%)[17] |
| 1 | 4-Iodoacetophenone | 4-(Trifluoromethylthio)acetophenone | 95 |
| 2 | 4-Iodobenzonitrile | 4-(Trifluoromethylthio)benzonitrile | 97 |
| 3 | Methyl 4-iodobenzoate | Methyl 4-(trifluoromethylthio)benzoate | 92 |
| 4 | 2-Iodothiophene | 2-(Trifluoromethylthio)thiophene | 85 |
| 5 | (E)-β-Bromostyrene | (E)-β-(Trifluoromethylthio)styrene | 88 |
Conclusion
The late-stage introduction of the trifluoromethylthio group is a powerful and increasingly accessible strategy for modulating the properties of complex molecules. The protocols outlined above, spanning photoredox, organocatalytic, and transition metal-catalyzed methods, provide researchers with a versatile toolkit for the selective functionalization of C-H bonds and organohalides. The continued development of novel reagents and catalytic systems promises to further expand the scope and applicability of late-stage trifluoromethylthiolation in pharmaceutical and materials science research.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late stage trifluoromethylthiolation strategies for organic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Late stage trifluoromethylthiolation strategies for organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethylthiolation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sioc.cas.cn [sioc.cas.cn]
- 15. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Selective Ortho/Para Substitution in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principles and reaction conditions for achieving selective ortho and para substitution in electrophilic aromatic substitution (EAS) reactions. This document includes a summary of factors influencing regioselectivity, quantitative data on isomer distributions, and detailed experimental protocols for key transformations.
Introduction to Ortho/Para Selectivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction class in organic synthesis, enabling the functionalization of aromatic rings. When a monosubstituted benzene ring undergoes EAS, the position of the incoming electrophile is directed by the existing substituent. Substituents that activate the aromatic ring towards electrophilic attack, as well as halogens, are known as ortho, para-directors. They direct the incoming electrophile to the positions adjacent (ortho) or opposite (para) to themselves.[1][2][3][4]
The ability to control the regioselectivity of these reactions is paramount in the synthesis of fine chemicals, pharmaceuticals, and advanced materials, where the specific isomer of a disubstituted aromatic compound is often crucial for its desired activity or properties. This document outlines the key factors that govern the ortho/para ratio and provides practical protocols for achieving high selectivity.
Mechanisms of Ortho/Para Direction
The directing effect of a substituent is determined by a combination of resonance and inductive effects.[1][4][5][6][7] Activating groups donate electron density to the aromatic ring, stabilizing the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.
Resonance effects are particularly important for substituents with lone pairs of electrons (e.g., -OH, -OR, -NH2). These groups can delocalize the positive charge of the arenium ion through resonance, with significant stabilization occurring when the electrophile attacks the ortho or para positions.[4][7] This is because resonance structures can be drawn where the positive charge is delocalized onto the heteroatom of the substituent, satisfying the octet rule for all atoms.
Inductive effects arise from the electronegativity difference between the substituent and the aromatic ring. Alkyl groups, for example, are weakly activating and ortho, para-directing due to their electron-donating inductive effect.[1] Halogens are a unique case; they are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[1][4][8]
Diagram of the general mechanism of electrophilic aromatic substitution:
Caption: General mechanism of electrophilic aromatic substitution.
Diagram illustrating resonance stabilization of the sigma complex for ortho, para, and meta attack on anisole:
Caption: Resonance stabilization of the sigma complex.
Factors Influencing Ortho/Para Selectivity
The ratio of ortho to para products in an electrophilic aromatic substitution reaction is influenced by a delicate interplay of several factors:
-
Steric Hindrance: The steric bulk of both the directing substituent and the incoming electrophile plays a crucial role.[5][6][7][9] As the size of either the substituent or the electrophile increases, attack at the more sterically accessible para position is favored over the hindered ortho positions. For example, the nitration of toluene yields a significant amount of the ortho product, while the nitration of tert-butylbenzene gives predominantly the para product.[10][11]
-
Temperature: Temperature can affect the ortho/para ratio.[5][12][13] In many cases, higher temperatures lead to a decrease in selectivity. For reactions that are reversible, such as sulfonation, higher temperatures can favor the thermodynamically more stable isomer, which is often the para product.
-
Solvent: The choice of solvent can influence the regioselectivity of the reaction.[5][11][14] Solvents can affect the solvation of the transition states leading to the ortho and para products differently, thereby altering their relative energies and the resulting product ratio.
-
Catalyst: The nature of the catalyst, particularly in Friedel-Crafts reactions, can have a profound impact on the ortho/para ratio.[15][16][17] The use of shape-selective catalysts, such as zeolites, can dramatically favor the formation of the para isomer by sterically hindering the formation of the bulkier ortho isomer within the catalyst's pores.[1][5][6][10][18] In some cases, specific Lewis acids can be used to promote ortho-alkylation of phenols.
-
Chelation: The presence of a substituent that can chelate to the electrophile or catalyst can direct the reaction to the ortho position. This is often observed with substituents containing heteroatoms that can act as Lewis bases.
Quantitative Data on Ortho/Para Ratios
The following tables summarize the isomer distributions for several common electrophilic aromatic substitution reactions on various monosubstituted benzenes. It is important to note that these ratios can vary with reaction conditions.
Table 1: Isomer Distribution in the Nitration of Monosubstituted Benzenes
| Substituent (C₆H₅-Y) | % Ortho | % Meta | % Para |
| -CH₃ | 58.5 | 4.5 | 37 |
| -C(CH₃)₃ | 16 | 8 | 75 |
| -Cl | 30 | 1 | 69 |
| -OH | 50-55 | ~0 | 45-50 |
| -OCH₃ | 40-45 | ~0 | 55-60 |
Data compiled from various sources, including[10][11][19].
Table 2: Isomer Distribution in the Halogenation of Monosubstituted Benzenes
| Substrate | Halogenation Conditions | % Ortho | % Para | Reference |
| Toluene | Cl₂, Fe | 60 | 39 | [11] |
| Toluene | Br₂, Fe | 33 | 67 | [19] |
| Chlorobenzene | Cl₂, Fe | 39 | 55 | [19] |
| Phenol | Cl₂, various catalysts | High para selectivity achievable | High para selectivity achievable | [6][7][12][18] |
Table 3: Isomer Distribution in the Sulfonation of Monosubstituted Benzenes
| Substrate | Sulfonation Conditions | % Ortho | % Para | Reference | | :--- | :--- | :--- | :--- | | Toluene | H₂SO₄, 25°C | 32 | 62 |[19] | | Chlorobenzene | H₂SO₄, 25°C | 0.8 | 98.8 |[20] | | Ethylbenzene | H₂SO₄, 0°C | 40 | 55 |[19] | | Ethylbenzene | H₂SO₄, 100°C | 20 | 70 |[19] |
Experimental Protocols
The following protocols provide detailed methodologies for achieving selective ortho or para substitution.
Protocol 1: Selective Para-Nitration of Toluene
This protocol describes the nitration of toluene to favor the formation of p-nitrotoluene.
Materials:
-
Toluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Diethyl ether
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add 10 mL of concentrated nitric acid.
-
While stirring, slowly add 10 mL of concentrated sulfuric acid. Maintain the temperature of the nitrating mixture below 20°C.
-
In a separate flask, cool 10 mL of toluene to 0-5°C in an ice bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the toluene with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and extract the product with two 25 mL portions of diethyl ether.
-
Combine the organic layers and wash with 25 mL of water, followed by 25 mL of 10% sodium bicarbonate solution, and finally with 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product mixture.
-
The product can be purified and the isomers separated by fractional distillation or column chromatography.
Expected Outcome:
This procedure typically yields a mixture of nitrotoluenes with the approximate distribution: 58% o-nitrotoluene, 4% m-nitrotoluene, and 38% p-nitrotoluene.[10][11]
Protocol 2: Selective Ortho-Chlorination of Phenol using a Directing Group
This protocol utilizes a removable directing group to achieve high selectivity for ortho-chlorination.[3]
Materials:
-
Phenol derivative (e.g., 2-aryloxypyridine)
-
Palladium acetate (Pd(OAc)₂)
-
N-Chlorosuccinimide (NCS)
-
Acetic acid (AcOH)
Procedure:
-
To a reaction vessel, add the 2-aryloxypyridine substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and NCS (1.2 mmol).
-
Add 5 mL of acetic acid as the solvent.
-
Heat the reaction mixture at 100°C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
The 2-pyridyl directing group can be subsequently removed under appropriate conditions to yield the ortho-chlorinated phenol.
Expected Outcome:
This method provides high regioselectivity for the ortho-chlorination of phenols.[3]
Protocol 3: Selective Para-Chlorination of Phenol
This protocol employs a catalyst system that favors the formation of the para-chloro isomer.[6][7][12][18]
Materials:
-
Phenol
-
Sulfuryl chloride (SO₂Cl₂)
-
A Lewis acid catalyst (e.g., AlCl₃)
-
A sulfur-containing co-catalyst (e.g., a poly(alkylene sulfide))
-
A non-polar solvent (e.g., 2,2,4-trimethylpentane)
Procedure:
-
In a fume hood, dissolve the phenol (100 mmol) in 2,2,4-trimethylpentane.
-
Add the Lewis acid (e.g., AlCl₃, 1-5 mol%) and the sulfur-containing co-catalyst.
-
Cool the mixture in an ice bath and slowly add sulfuryl chloride (105 mmol) dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or recrystallization to isolate the p-chlorophenol.
Expected Outcome:
This catalytic system can achieve high yields of p-chlorophenol with high para/ortho selectivity.[7][18]
Protocol 4: Friedel-Crafts Acylation of Anisole
This protocol describes the acylation of anisole, which predominantly yields the para-substituted product due to steric hindrance at the ortho positions.[2][5][13][14][16]
Materials:
-
Anisole
-
Acetic anhydride or Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice-cold water
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in dry DCM.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.
-
After the formation of the acylium ion complex, add anisole (1.0 equivalent) dropwise, keeping the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by carefully and slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, 5% NaOH solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The product, 4-methoxyacetophenone, can be purified by recrystallization or distillation.
Expected Outcome:
This reaction typically yields 4-methoxyacetophenone as the major product with high selectivity.[2][5][14]
Protocol 5: Para-Selective Sulfonation of Toluene
This protocol is designed to favor the formation of p-toluenesulfonic acid by taking advantage of thermodynamic control.[4][20][21][22]
Materials:
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium chloride (NaCl) solution
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene (1.0 mol) and concentrated sulfuric acid (1.2 mol) to the flask.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected, indicating the reaction is complete (this may take several hours).
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a saturated sodium chloride solution.
-
The sodium salt of p-toluenesulfonic acid will precipitate.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold saturated NaCl solution.
-
The product can be further purified by recrystallization from water.
Expected Outcome:
By running the reaction at a higher temperature and removing water, the reversible sulfonation reaction is driven towards the thermodynamically more stable para isomer.[21]
Logical Workflow for Selective Substitution
The following diagram illustrates a general workflow for designing a selective ortho or para substitution reaction.
Caption: Workflow for designing a selective substitution reaction.
Conclusion
The selective synthesis of ortho and para isomers of disubstituted aromatic compounds is a critical aspect of modern organic chemistry. By carefully considering the electronic and steric properties of the substrate and electrophile, and by judiciously selecting the reaction conditions—including temperature, solvent, and catalyst—chemists can exert a high degree of control over the regiochemical outcome of electrophilic aromatic substitution reactions. The protocols and data presented in these application notes serve as a guide for researchers to design and execute highly selective transformations in their own laboratories.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09939H [pubs.rsc.org]
- 4. DE1912956A1 - Process for the preparation of p-toluenesulfonyl chloride - Google Patents [patents.google.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. scientificupdate.com [scientificupdate.com]
- 9. US5149858A - Selective ortho-chlorination of phenols - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. condor.depaul.edu [condor.depaul.edu]
- 14. scirp.org [scirp.org]
- 15. quora.com [quora.com]
- 16. websites.umich.edu [websites.umich.edu]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. spegroup.ru [spegroup.ru]
- 22. m.youtube.com [m.youtube.com]
Synthesis of Toltrazuril Intermediate: 4-(Trifluoromethylthio)phenol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethylthio)phenol is a crucial intermediate in the synthesis of the coccidiostat toltrazuril, a veterinary drug widely used for the prevention and treatment of coccidiosis.[1][2] The introduction of the trifluoromethylthio (SCF₃) group can significantly enhance the biological activity, metabolic stability, and lipophilicity of molecules, making this intermediate a valuable building block in pharmaceutical and agrochemical research.[1][3] This document provides detailed application notes and experimental protocols for the chemical synthesis of 4-(Trifluoromethylthio)phenol, targeting professionals in drug development and chemical synthesis. The protocols are based on established and innovative methods reported in scientific literature and patents, offering a practical guide for laboratory-scale synthesis.
Introduction to Synthetic Strategies
The synthesis of 4-(Trifluoromethylthio)phenol can be approached through several strategic routes. The most common methods involve the direct electrophilic trifluoromethylthiolation of phenol or a multi-step synthesis commencing from substituted nitroaromatics. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
-
Direct Electrophilic Trifluoromethylthiolation: This is a modern and efficient method that allows for the regioselective introduction of the SCF₃ group onto the phenol ring.[3] It often employs specialized trifluoromethylthiolating reagents in the presence of a strong acid catalyst.[3][4] This approach is favored for its directness and potentially high yields.[3]
-
Multi-step Synthesis from Nitroaromatics: These routes typically begin with more readily available starting materials like p-nitrochlorobenzene or nitrophenylsulpoline.[1][5] The synthesis involves a sequence of reactions, including methylation, chlorination, fluorination, reduction of the nitro group, and eventual formation of the phenol.[1] While longer, these methods can be cost-effective for larger-scale production.[1]
Experimental Protocols
Method 1: Acid-Promoted Electrophilic Trifluoromethylthiolation of Phenol
This protocol describes a highly regioselective and efficient method for the synthesis of 4-(Trifluoromethylthio)phenol using N-(Trifluoromethylthio)aniline (PhNHSCF₃) as the trifluoromethylthiolating agent and triflic acid (TfOH) as a promoter.[4][6]
Materials:
-
Phenol
-
N-(Trifluoromethylthio)aniline (PhNHSCF₃)
-
Triflic acid (TfOH) or Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Dichloromethane (DCM)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
To a solution of phenol (1 mmol) in dichloromethane (10 mL), add N-(Trifluoromethylthio)aniline (1.2–1.3 equiv.).
-
Add the corresponding amount of triflic acid (1.2–5 equiv.) or BF₃·Et₂O (2–3 equiv.) to the mixture.
-
Stir the resulting mixture at room temperature for up to 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is fully consumed.
-
Dilute the reaction mixture with 10 mL of dichloromethane.
-
Wash the organic phase with a 10% solution of NaHCO₃, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by chromatography (hexane–diethyl ether) to obtain 4-(Trifluoromethylthio)phenol as a colorless solid.
Method 2: Multi-Step Synthesis from p-Nitrochlorobenzene
This pathway involves a sequence of reactions starting from p-nitrochlorobenzene to construct the target molecule. The following is a generalized representation of the steps that may be involved.[1][5]
Generalized Steps:
-
Thiolation: Reaction of p-nitrochlorobenzene with a sulfur source, such as sodium sulfide, to introduce a sulfur-containing group.[5]
-
Methylation: Introduction of a methyl group to the sulfur atom, for example, using dimethyl sulfate.[5]
-
Halogen Exchange (Fluorination): Conversion of a trichloromethyl group (introduced via chlorination) to a trifluoromethyl group using a fluorinating agent.
-
Reduction of Nitro Group: The nitro group is reduced to an amino group, typically through catalytic hydrogenation.[7]
-
Diazotization and Hydrolysis: The resulting aniline derivative is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol.
A detailed, step-by-step experimental protocol for this multi-step synthesis is outlined in various patents and requires careful execution of each sequential reaction.[1][5]
Data Presentation
The following table summarizes quantitative data for the synthesis of 4-(Trifluoromethylthio)phenol via the acid-promoted electrophilic trifluoromethylthiolation method.
| Parameter | Value | Reference |
| Starting Material | Phenol | [4][6] |
| Reagents | PhNHSCF₃, TfOH | [4][6] |
| Solvent | Dichloromethane (DCM) | [4][6] |
| Reaction Time | Up to 16 hours | [4][6] |
| Temperature | Room Temperature | [4][6] |
| Product | 4-(Trifluoromethylthio)phenol | [4][6] |
| Physical Appearance | Colorless solid | [6] |
| Melting Point | 52.9–53.5 °C / 57-60 °C | [2][6] |
| Boiling Point | 77-78 °C at 7 mmHg | [2] |
Visualized Workflows
The following diagrams illustrate the synthetic pathway and the general experimental workflow.
Caption: Synthetic pathway for Method 1.
Caption: General experimental workflow.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Cas 461-84-7,4-(Trifluoromethylthio)phenol | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 5. CN101108831B - A kind of preparation method of toltrazuril - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. CN101265236B - Synthesis technique for toltrazuril - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(Trifluoromethylthio)toluene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(trifluoromethylthio)toluene moiety and its derivatives are of significant interest in medicinal chemistry and drug development. The trifluoromethylthio (SCF₃) group imparts unique physicochemical properties to organic molecules, including high lipophilicity, metabolic stability, and strong electron-withdrawing character. These attributes can enhance a drug candidate's membrane permeability, bioavailability, and binding affinity to biological targets. Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules containing the 4-(trifluoromethylthio)phenyl scaffold, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
These application notes provide detailed protocols and compiled data for the four major classes of palladium-catalyzed cross-coupling reactions involving this compound derivatives: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and the Heck reaction.
Core Concepts and General Workflow
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The cycle typically consists of three key steps: oxidative addition of an aryl halide or triflate to the Pd(0) center, transmetalation with an organometallic reagent (for Suzuki, and Sonogashira) or migratory insertion of an alkene (for Heck), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The Buchwald-Hartwig amination follows a similar cycle involving an amine instead of an organometallic reagent.
The general workflow for these reactions involves the careful assembly of reactants under an inert atmosphere, as the palladium catalysts and some reagents are sensitive to air and moisture.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds by coupling an aryl halide or triflate with an organoboron compound, such as a boronic acid or boronic ester. This reaction is widely used to synthesize biaryl structures.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-(trifluoromethylthio)benzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 95 |
| 2 | 4-Iodo-1-(trifluoromethylthio)benzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene | 100 | 8 | 92 |
| 3 | 4-Bromo-1-(trifluoromethylthio)benzene | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 16 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
4-(Trifluoromethylthio)aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1)
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 4-(trifluoromethylthio)aryl halide, the arylboronic acid, base, and palladium catalyst.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS until the starting material is consumed).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an aryl halide or triflate with a primary or secondary amine. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-(trifluoromethylthio)benzene | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 94 |
| 2 | 4-Iodo-1-(trifluoromethylthio)benzene | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 24 | 87 |
| 3 | 4-Chloro-1-(trifluoromethylthio)benzene | n-Hexylamine | tBuXPhos-Pd-G3 (3) | - | LHMDS (1.5) | THF | 80 | 12 | 91 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
4-(Trifluoromethylthio)aryl halide (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, LHMDS 1.5-2.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel. Add the 4-(trifluoromethylthio)aryl halide and the amine coupling partner.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent like ether or ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product using flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of substituted alkynes.
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Quantitative Data Summary: Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-1-(trifluoromethylthio)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 6 | 93 |
| 2 | 4-Bromo-1-(trifluoromethylthio)benzene | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA (3) | DMF | 80 | 12 | 85 |
| 3 | 4-Iodo-1-(trifluoromethylthio)benzene | Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | CuI (5) | i-Pr₂NEt (2.5) | Toluene | 70 | 8 | 90 |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
4-(Trifluoromethylthio)aryl halide (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Et₃N, DIPA, i-Pr₂NEt, 2-3 equiv)
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF, Toluene)
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 4-(trifluoromethylthio)aryl halide, palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the base and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically room temperature to 80 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. It is a valuable method for the synthesis of stilbenes and other vinylated aromatic compounds.
Caption: Simplified catalytic cycle for the Heck reaction.
Quantitative Data Summary: Heck Reaction
| Entry | Aryl Halide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-1-(trifluoromethylthio)benzene | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 16 | 89 |
| 2 | 4-Bromo-1-(trifluoromethylthio)benzene | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | NMP | 120 | 24 | 82 |
| 3 | 4-Iodo-1-(trifluoromethylthio)benzene | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | DMA | 110 | 18 | 85 |
Experimental Protocol: General Procedure for the Heck Reaction
Materials:
-
4-(Trifluoromethylthio)aryl halide (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Optional ligand (e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.5 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMA, NMP)
Procedure:
-
Setup: To a pressure-rated vessel, add the 4-(trifluoromethylthio)aryl halide, palladium catalyst, ligand (if used), and base.
-
Reagent Addition: Add the solvent and the alkene.
-
Reaction: Seal the vessel tightly and heat to the required temperature (100-140 °C) with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Disclaimer: The provided protocols are general and may require optimization for specific substrates and reaction scales. It is recommended to consult the primary literature for detailed procedures and safety information. All reactions should be performed by trained personnel in a well-ventilated fume hood.
Application Note and Protocol for the Scale-Up Synthesis of 4-(Trifluoromethylthio)toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethylthio)toluene, also known as p-tolyl trifluoromethyl sulfide, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The introduction of the trifluoromethylthio (-SCF3) group can significantly enhance the lipophilicity, metabolic stability, and biological activity of target molecules. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a practical and efficient method amenable to larger-scale production. The described protocol is based on the electrophilic trifluoromethylthiolation of p-thiocresol.
Reaction Scheme
The overall reaction for the synthesis of this compound from p-thiocresol is depicted below:
Caption: Synthesis of this compound.
Experimental Protocols
This section details the materials and methods for the scale-up synthesis of this compound.
Materials and Equipment
-
Reactors: 20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Addition Funnel: 2 L pressure-equalizing dropping funnel.
-
Condenser: Allihn condenser with a drying tube.
-
Filtration: Buchner funnel and vacuum flask.
-
Rotary Evaporator: Large-scale rotary evaporator with a vacuum pump and chiller.
-
Distillation Apparatus: Short-path distillation apparatus.
-
Reagents:
-
p-Thiocresol (4-methylthiophenol) (≥98%)
-
N-(Trifluoromethylthio)saccharin (≥97%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Celite®
-
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
p-Thiocresol has a strong, unpleasant odor. Handle it with care and dispose of waste properly.
-
N-(Trifluoromethylthio)saccharin is a moisture-sensitive reagent. Handle under an inert atmosphere.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.
Synthesis Protocol
-
Reactor Setup: Assemble the 20 L jacketed glass reactor with an overhead stirrer, temperature probe, nitrogen inlet, and a condenser fitted with a drying tube. Purge the reactor with dry nitrogen.
-
Charging Reactants: To the reactor, add p-thiocresol (1.00 kg, 8.05 mol) and anhydrous dichloromethane (10 L). Stir the mixture at room temperature until the p-thiocresol is completely dissolved.
-
Reagent Addition: In a separate flask, dissolve N-(Trifluoromethylthio)saccharin (2.50 kg, 8.85 mol, 1.1 eq) in anhydrous dichloromethane (5 L) under a nitrogen atmosphere. Transfer this solution to the 2 L dropping funnel.
-
Reaction: Cool the reactor contents to 0-5 °C using a circulating chiller. Slowly add the N-(Trifluoromethylthio)saccharin solution from the dropping funnel to the reactor over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture to 10-15 °C.
-
Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 L). Stir vigorously for 30 minutes.
-
Transfer the mixture to a large separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 3 L) and brine (3 L).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter through a pad of Celite®, and wash the filter cake with dichloromethane (2 x 1 L).
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
-
Data Presentation
| Parameter | Value |
| Starting Material | p-Thiocresol |
| Scale | 1.00 kg |
| Trifluoromethylating Agent | N-(Trifluoromethylthio)saccharin |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 14-19 hours |
| Typical Yield | 80-90% |
| Purity (by GC) | >98% |
| Boiling Point | 173-175 °C at 760 mmHg |
| Appearance | Colorless to pale yellow liquid |
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis.
Troubleshooting & Optimization
Technical Support Center: Trifluoromethylthiolation Reaction Optimization
Welcome to the technical support center for trifluoromethylthiolation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency and yield of reactions that install the trifluoromethylthio (–SCF₃) group. The unique electronic properties of the –SCF₃ moiety, particularly its high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing nature, make it a valuable functional group in the design of pharmaceuticals and agrochemicals.[1][2] However, its successful incorporation can be challenging.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during trifluoromethylthiolation experiments. The advice herein is based on established chemical principles and validated protocols from the primary literature.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the high-level questions that often arise when planning or troubleshooting trifluoromethylthiolation reactions.
Q1: What are the main classes of trifluoromethylthiolating reagents and how do I choose the right one?
A1: Trifluoromethylthiolating reagents can be broadly categorized into three classes based on their reactive nature: electrophilic, nucleophilic, and radical precursors.[3] The choice of reagent is dictated by the nature of your substrate and the desired bond formation strategy.
-
Electrophilic Reagents ("SCF₃⁺" source): These are ideal for electron-rich substrates such as enolates, electron-rich (hetero)arenes, amines, and thiols.[1][4] Common examples include N-(trifluoromethylthio)saccharin and other N-SCF₃ reagents.[2][5] They are often shelf-stable and easy to handle but may require activators like Lewis acids for less reactive substrates.[1]
-
Nucleophilic Reagents ("SCF₃⁻" source): These are used to react with electrophilic substrates. The most common precursor is (trifluoromethyl)trimethylsilane (TMSCF₃), often called Ruppert's reagent, which, upon activation, can generate a nucleophilic "CF₃⁻" species that reacts with a sulfur source.[6][7] This approach is powerful but requires careful control of reaction conditions to generate the trifluoromethylthiolate anion in situ.
-
Radical Precursors ("•SCF₃" source): These reagents are used in radical-mediated reactions, which are particularly effective for C-H functionalization and the functionalization of alkenes and alkynes.[3][8] Silver trifluoromethylthiolate (AgSCF₃) is a common and stable precursor that can generate the •SCF₃ radical upon oxidation.[3][9] Photoredox catalysis has also emerged as a mild way to generate •SCF₃ radicals from reagents like N-(trifluoromethylthio)saccharin.[2]
Q2: My reaction is giving a complex mixture of products. What are the most common side reactions?
A2: The formation of byproducts is a frequent cause of low yield. Common side reactions include:
-
Over-reaction: Substrates with multiple reactive sites can undergo di- or even tri-trifluoromethylthiolation.[10] This is especially common with highly activated substrates or when an excess of the trifluoromethylthiolating reagent is used.
-
Homocoupling of the Substrate: This can occur under certain catalytic conditions, particularly in transition-metal-catalyzed cross-coupling reactions.
-
Decomposition of the Reagent: Some trifluoromethylthiolating reagents can be unstable under the reaction conditions, leading to the formation of undesired byproducts. For example, some electrophilic reagents can decompose in the presence of strong nucleophiles or bases.
-
Formation of Disulfides: In reactions involving thiols, oxidative conditions can lead to the formation of disulfide byproducts.[11]
Q3: Why is my starting material not being consumed? What are the key parameters to check for low reactivity?
A3: Low or no conversion is a common problem. The first things to investigate are:
-
Reagent Reactivity: Ensure the chosen reagent is appropriate for your substrate. An electron-deficient arene, for example, will not react with an electrophilic trifluoromethylthiolating reagent without a catalyst.
-
Catalyst/Promoter Activity: If using a catalytic system, ensure the catalyst is active and not poisoned by impurities. The choice of ligand, metal salt, and oxidation state is critical.
-
Solvent Effects: The solvent plays a crucial role in solubility and reactivity. Ensure all components are soluble in the chosen solvent system.[10] For some reactions, polar aprotic solvents like DMF or acetonitrile are effective, while for others, less coordinating solvents may be necessary.
-
Temperature: Many trifluoromethylthiolation reactions require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to reagent decomposition. A careful optimization of the reaction temperature is often necessary.[10][12]
Part 2: Troubleshooting Guides
This section provides detailed, problem-oriented guides to address specific issues you may encounter in the laboratory.
Issue 1: Low Yield in Electrophilic Trifluoromethylthiolation of (Hetero)arenes
Symptoms:
-
Low conversion of the starting (hetero)arene.
-
Significant amount of unreacted starting material recovered.
-
Formation of unidentifiable baseline material on TLC.
Causality Analysis: Electrophilic aromatic trifluoromethylthiolation is essentially a Friedel-Crafts-type reaction.[13] Its success hinges on the nucleophilicity of the aromatic ring and the electrophilicity of the "SCF₃⁺" source. Low yield is often due to insufficient activation of either the substrate or the reagent.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low yields.
Recommended Solutions & Protocols
1. Enhance Reagent Electrophilicity with a Lewis Acid Promoter:
-
Rationale: For moderately activated or electron-neutral arenes, the electrophilicity of common reagents like N-(trifluoromethylthio)saccharin may be insufficient. A Lewis acid can coordinate to the reagent, increasing its electrophilic character.
-
Protocol Example (Lewis Acid Catalysis): [14]
-
To an oven-dried vial, add the indole substrate (0.2 mmol, 1.0 equiv) and N-(trifluoromethylthio)saccharin (0.24 mmol, 1.2 equiv).
-
Add anhydrous dichloroethane (DCE, 2.0 mL).
-
Add AgOTf (0.02 mmol, 10 mol%) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter through a pad of celite and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
2. Switch to a More Reactive Solvent:
-
Rationale: Solvents can significantly influence the reaction rate. 2,2,2-Trifluoroethanol (TFE) has been shown to be a particularly effective solvent for promoting the trifluoromethylthiolation of electron-rich heterocycles, even without a promoter.[14]
-
Protocol Example (Promoter-Free in TFE): [14]
-
In a vial, dissolve the indole or pyrrole substrate (0.2 mmol, 1.0 equiv) in TFE (1.0 mL).
-
Add N-(trifluoromethylthio)saccharin (0.24 mmol, 1.2 equiv).
-
Stir the reaction at room temperature for the time indicated by reaction monitoring.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Substrate | Promoter/Solvent | Yield (%) | Reference |
| Indole | None / TFE | 96 | [14] |
| 5-Fluoroindole | None / TFE | 94 | [14] |
| Indole | AgOTf / DCE | 95 | [14] |
| 2-Methylindole | AgOTf / DCE | 98 | [14] |
Issue 2: Poor Yield in Radical Trifluoromethylthiolation of Alkenes
Symptoms:
-
Low conversion of the starting alkene.
-
Formation of complex byproducts resulting from radical side reactions.
-
Isolation of rearranged products.
Causality Analysis: Radical trifluoromethylthiolation of alkenes involves the addition of a •SCF₃ radical to the double bond, followed by a subsequent reaction (e.g., oxidation, cyclization, or atom transfer) to furnish the final product.[9] Low yields can result from inefficient radical generation, unfavorable kinetics of the desired radical cascade, or competing side reactions of the radical intermediates.
Troubleshooting Workflow:
Caption: Decision tree for radical reaction optimization.
Recommended Solutions & Protocols
1. Optimize the Oxidant and Reaction Conditions:
-
Rationale: In many protocols using AgSCF₃, an oxidant like potassium persulfate (K₂S₂O₈) is required to generate the •SCF₃ radical.[8] The rate of radical generation is critical; too slow, and the reaction stalls; too fast, and radical-radical coupling or other side reactions can dominate.
-
Protocol Example (Oxidative Radical Addition/Cyclization): [15]
-
To a reaction tube, add the N-alkyl-2-(1-phenylvinyl)aniline derivative (0.2 mmol, 1.0 equiv), AgSCF₃ (0.6 mmol, 3.0 equiv), and K₂S₂O₈ (0.4 mmol, 2.0 equiv).
-
Add anhydrous solvent (e.g., MeCN or DCE, 2.0 mL) under an inert atmosphere (e.g., N₂).
-
Stir the mixture at an optimized temperature (e.g., 80 °C) for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate, filter through celite, and wash the filter cake.
-
Concentrate the filtrate and purify by preparative TLC or column chromatography.
-
2. Employ Photoredox Catalysis for Milder Conditions:
-
Rationale: Visible-light photoredox catalysis can generate •SCF₃ radicals under exceptionally mild conditions, often at room temperature.[2] This can prevent temperature-induced side reactions and improve functional group tolerance. N-(Trifluoromethylthio)saccharin is an excellent precursor for this approach.
-
Protocol Example (Photoredox-mediated Trifluoromethylthiolation): [2]
-
To an oven-dried vial, add the alkene (0.1 mmol, 1.0 equiv), N-(trifluoromethylthio)saccharin (0.15 mmol, 1.5 equiv), and a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or an organic photocatalyst, 1-5 mol%).
-
Add degassed solvent (e.g., MeCN or DMF, 1.0 mL).
-
Stir the mixture under an inert atmosphere and irradiate with a blue LED lamp.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent and purify the product by column chromatography.
-
Issue 3: Formation of Multiple Products (e.g., Di-substitution, Isomers)
Symptoms:
-
NMR and Mass Spectrometry data show the presence of products with more than one -SCF₃ group.
-
A mixture of regioisomers is formed in C-H trifluoromethylthiolation.
-
Difficulty in purifying the desired mono-substituted product.
Causality Analysis: Lack of selectivity is a common challenge. Over-reaction is driven by high reactivity and/or an excess of the trifluoromethylthiolating reagent.[10] Poor regioselectivity in C-H functionalization is often due to the presence of multiple C-H bonds with similar reactivity.[16]
Recommended Solutions
1. Control Stoichiometry and Reaction Time:
-
Rationale: The most direct way to combat over-reaction is to limit the amount of the trifluoromethylthiolating reagent. Using the substrate as the limiting reagent can sometimes be beneficial.
-
Actionable Advice:
2. Lower the Reaction Temperature:
-
Rationale: Higher temperatures can decrease the selectivity of a reaction. Running the reaction at a lower temperature can often favor the formation of the thermodynamically or kinetically preferred mono-substituted product.
-
Actionable Advice:
-
Attempt the reaction at room temperature, 0 °C, or even sub-zero temperatures if reactivity allows.[10]
-
3. Utilize Directing Groups for Regiocontrol:
-
Rationale: In C-H functionalization chemistry, a directing group can be used to position the catalyst and the reactant at a specific C-H bond, leading to high regioselectivity.
-
Actionable Advice:
-
For aromatic substrates, consider installing a removable directing group (e.g., pyridine, amide) that can direct the trifluoromethylthiolation to a specific ortho position. This is a common strategy in transition-metal-catalyzed C-H activation.
-
| Problem | Potential Cause | Recommended Solution |
| Di- or Tri-substitution | Excess trifluoromethylthiolating reagent | Reduce reagent stoichiometry to ~1.1 eq. |
| High reaction temperature | Lower the reaction temperature. | |
| Prolonged reaction time | Monitor reaction closely and quench at optimal point. | |
| Mixture of Regioisomers | Multiple reactive C-H bonds | Employ a directing group strategy. |
| Non-selective reagent | Screen different classes of reagents (e.g., radical vs. electrophilic). |
References
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Shelf-stable electrophilic reagents for trifluoromethylthiolation. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(Trifluoromethylthio)toluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trifluoromethylthio)toluene. The following information is designed to help you identify and remove common impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: Common impurities in this compound typically arise from the synthesis process. These can include:
-
Unreacted Starting Materials: Toluene, the starting material, may be present if the reaction has not gone to completion.
-
Regioisomers: During the trifluoromethylthiolation of toluene, the trifluoromethylthio group can be introduced at different positions on the aromatic ring, leading to the formation of ortho- and meta- isomers in addition to the desired para-isomer.
-
Di-substituted Byproducts: In some cases, a second trifluoromethylthio group can be added to the toluene ring, resulting in di(trifluoromethylthio)toluene isomers.
-
Reagent-derived Byproducts: The trifluoromethylthiolating reagent used in the synthesis can generate byproducts. For example, if N-(trifluoromethylthio)dibenzenesulfonimide is used, dibenzenesulfonimide may be present as an impurity.
-
Oxidation Products: this compound can be oxidized to form 4-(trifluoromethylsulfinyl)toluene (sulfoxide) and 4-(trifluoromethylsulfonyl)toluene (sulfone), especially if exposed to oxidizing conditions.
-
Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.
Q2: Which analytical techniques are best for identifying impurities in my this compound sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities such as residual toluene, regioisomers, and other low-boiling byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating less volatile impurities, including reagent-derived byproducts and oxidation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information about the main product and any impurities present, helping to identify isomers and other structurally related compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of specific functional groups, which can help in the characterization of unexpected impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Presence of Unreacted Toluene
-
Problem: GC-MS analysis indicates a significant amount of toluene in the purified product.
-
Cause: Incomplete reaction or inefficient removal during workup.
-
Solution:
-
Distillation: Toluene has a significantly lower boiling point (111 °C) than this compound (163-167 °C)[1]. Simple distillation should be effective in removing the bulk of the unreacted toluene. For higher purity, fractional distillation is recommended.
-
Aqueous Workup: Ensure thorough washing of the organic layer with water and brine during the extraction process to remove any water-soluble impurities and to help partition the non-polar toluene.
-
Issue 2: Contamination with Regioisomers (ortho and meta)
-
Problem: NMR or GC-MS analysis shows the presence of isomeric impurities.
-
Cause: Lack of regioselectivity in the trifluoromethylthiolation reaction.
-
Solution:
-
Fractional Distillation: While the boiling points of the regioisomers are likely to be close, careful fractional distillation under reduced pressure may provide some separation.
-
Column Chromatography: This is often the most effective method for separating isomers. A silica gel column with a non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane, can be used. Start with a low polarity eluent and gradually increase the polarity to elute the different isomers.
-
Issue 3: Formation of Oxidation Products (Sulfoxide and Sulfone)
-
Problem: HPLC or NMR analysis indicates the presence of sulfoxide or sulfone impurities.
-
Cause: Unintentional oxidation during the reaction or workup, possibly due to exposure to air and light over extended periods or the presence of oxidizing agents.
-
Solution:
-
Column Chromatography: Silica gel column chromatography is effective for separating the more polar sulfoxide and sulfone impurities from the less polar this compound. An eluent system of increasing polarity, for example, a gradient of hexane/ethyl acetate, should provide good separation.
-
Control of Reaction Conditions: To prevent the formation of these impurities, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Avoid the use of strong oxidizing agents unless a specific oxidation is intended.
-
Data Presentation
| Impurity Type | Identification Method(s) | Recommended Purification Technique(s) | Key Parameters to Control |
| Unreacted Toluene | GC-MS, 1H NMR | Simple or Fractional Distillation | Distillation temperature and pressure |
| Regioisomers (o, m) | GC-MS, 1H & 19F NMR | Fractional Distillation, Column Chromatography | Column packing, eluent polarity |
| Di-substituted Products | GC-MS, LC-MS, NMR | Column Chromatography | Eluent gradient |
| Reagent Byproducts | HPLC, LC-MS | Column Chromatography, Recrystallization | Choice of solvent system |
| Oxidation Products | HPLC, 1H & 19F NMR | Column Chromatography | Inert atmosphere, exclusion of light |
| Residual Solvents | GC-MS, 1H NMR | High-vacuum evaporation, Distillation | Temperature and vacuum level |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for removing impurities with significantly different boiling points, such as unreacted toluene.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Procedure: a. Place the crude this compound into the distilling flask. b. Heat the flask gently. c. Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities like toluene. d. As the temperature at the head of the column stabilizes at the boiling point of this compound (approx. 163-167 °C at atmospheric pressure), change the receiving flask to collect the purified product. e. Stop the distillation before the distilling flask runs dry to prevent the concentration of high-boiling impurities.
Protocol 2: Purification by Column Chromatography
This is the most versatile method for removing a wide range of impurities, including regioisomers, oxidation products, and reagent-derived byproducts.
-
Column Preparation: a. Select a glass column of appropriate size for the amount of material to be purified. b. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). c. Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles. d. Equilibrate the column by running the initial eluent through it.
-
Sample Loading: a. Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. b. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: a. Begin elution with a non-polar solvent (e.g., 100% hexane). b. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient manner. c. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: Workflow for selecting a purification method for this compound.
References
Technical Support Center: Managing Exothermic Reactions with 4-(Trifluoromethylthio)toluene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving 4-(Trifluoromethylthio)toluene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Disclaimer
The quantitative data provided in this document is based on analogous reactions, primarily the nitration and sulfonation of toluene. The trifluoromethylthio group can significantly influence reaction kinetics and thermodynamics. Therefore, this information should be used as a preliminary guide only. It is imperative that a thorough thermal hazard assessment, including reaction calorimetry (e.g., DSC, RC1), is conducted for your specific reaction conditions before scaling up any process.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Question: During the addition of a reagent (e.g., nitrating or sulfonating agent) to this compound, the temperature of the reaction mixture is rising rapidly and is difficult to control with the cooling bath. What should I do?
Answer: An uncontrolled temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal, a precursor to a thermal runaway. Immediate action is required.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the reactive agent.
-
Enhance Cooling:
-
Ensure the cooling bath has sufficient capacity and is at the appropriate temperature (e.g., an ice-salt bath may be necessary for lower temperatures).[1]
-
Increase the surface area of the flask in contact with the cooling medium.
-
-
Increase Agitation: Ensure vigorous and efficient stirring to improve heat transfer and prevent the formation of localized hot spots.[1]
-
Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, prepare for an emergency quench. This typically involves adding the reaction mixture to a large volume of a cold, non-reactive solvent or, with extreme caution, ice.[1]
-
Caution: Quenching highly acidic reaction mixtures (like nitrations) with water is itself a highly exothermic process. This should only be performed as a last resort by trained personnel with appropriate safety measures in place, such as behind a blast shield.[1]
-
-
Alert and Evacuate: Inform your supervisor and colleagues immediately. Follow all established laboratory emergency shutdown procedures and be prepared to evacuate the area.[2][3][4][5]
Potential Causes and Preventative Measures:
| Cause | Preventative Measure |
| Inadequate Cooling | Use a cooling bath with a high heat capacity and a temperature significantly lower than the desired reaction temperature. Ensure good thermal contact between the flask and the bath. |
| Rapid Reagent Addition | Add the limiting reagent slowly and dropwise, using an addition funnel. The addition rate should be controlled to maintain the desired internal temperature. |
| Poor Agitation | Use an appropriately sized stir bar or overhead stirrer to ensure vigorous and efficient mixing throughout the reaction.[1] |
| Incorrect Reagent Concentration | Use reagents at the recommended concentrations. Higher concentrations can lead to a faster reaction rate and greater heat output. |
| Accumulation of Unreacted Reagent | Maintain a reaction temperature that is high enough to consume the reagent as it is added. A temperature that is too low can lead to the accumulation of unreacted starting material, which can then react rapidly if the temperature increases slightly. |
Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly
Question: I have started the addition of my electrophile to this compound, but the reaction does not seem to be starting, and the temperature is not increasing as expected. What should I do?
Answer: A lack of initiation can be dangerous as unreacted reagents can accumulate, posing a risk of a delayed and violent reaction.
Troubleshooting Steps:
-
Stop Reagent Addition: Do not continue to add the limiting reagent if the reaction has not initiated.
-
Check for an Induction Period: Some reactions have an induction period.[6] Monitor the reaction closely for any signs of initiation (color change, slight temperature increase).
-
Gentle Warming: If a significant amount of reagent has not been added, gentle and controlled warming of a small spot on the flask with a heat gun may initiate the reaction. This must be done with extreme caution and continuous temperature monitoring.[6]
-
Addition of an Initiator: For some reactions, the addition of a small crystal of iodine or a few drops of a reactive initiator can help start the reaction.[6] This should only be done if it is a known and validated procedure for the specific reaction type.
-
Review Reaction Parameters: If the reaction still does not start, it is safer to quench the reaction and review the experimental setup, reagent purity, and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethylthio (-SCF3) group affect the exothermic risk of electrophilic aromatic substitution reactions compared to a methyl group (as in toluene)?
A1: The trifluoromethylthio group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[7] This generally means that more forcing (harsher) reaction conditions (e.g., higher temperatures, stronger acids) are required compared to toluene.[1][8] While a deactivated ring reacts slower, the overall reaction may still be highly exothermic. The need for higher temperatures to initiate the reaction can increase the risk of a runaway if the reaction rate suddenly accelerates.
Q2: Are there specific safety concerns related to the trifluoromethylthio group itself?
A2: The trifluoromethyl group is generally very stable.[7] However, under harsh conditions, such as high heat or reaction with strong nucleophiles, decomposition can occur, potentially releasing toxic and corrosive gases like hydrogen fluoride (HF) or sulfur oxides.[7] Proper ventilation in a fume hood is essential.
Q3: How can I estimate the potential exotherm of my reaction before running it in the lab?
A3: A preliminary hazard assessment can be done using computational methods or group contribution theory (like Benson's method).[5][9] These methods can provide an estimated heat of reaction (ΔHr). However, these are theoretical values and may not be accurate for this specific substituted toluene. Experimental determination using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) on a small scale is the most reliable way to assess the thermal risk.
Q4: What is a safe way to quench a nitration or sulfonation reaction of this compound at the end of the experiment?
A4: The standard and safest method for quenching these reactions is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[8] This serves to rapidly cool the mixture and dilute the strong acids, which is also an exothermic process that needs to be controlled.
Q5: What are the key parameters I need to understand to assess the thermal safety of my reaction?
A5: The key parameters for assessing thermal safety are:
-
Heat of Reaction (ΔHr): The total amount of heat released by the reaction.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase of the reaction mixture if all the heat of reaction were absorbed by the mixture without any heat loss to the surroundings. It is calculated as ΔTad = (-ΔHr) / (m * Cp), where m is the mass and Cp is the specific heat capacity of the reaction mixture.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach in the event of a cooling failure, considering the accumulation of unreacted reagents.[10]
Data Presentation
Table 1: Estimated Thermochemical Data for Nitration and Sulfonation of Toluene (Analogous Reactions)
| Reaction | Reagents | Typical ΔHr (kJ/mol) | Estimated ΔTad (°C) | Key Considerations |
| Mononitration | HNO₃ / H₂SO₄ | -120 to -150 | 50 - 70 | Highly exothermic, risk of runaway and over-nitration. Requires strict temperature control.[11] |
| Monosulfonation | Fuming H₂SO₄ (SO₃) | -100 to -130 | 40 - 60 | Reversible reaction, also highly exothermic. Requires careful control of reagent addition.[12] |
Note: This data is for toluene and serves as an estimate. The actual values for this compound may differ and must be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Nitration (Analogous to Toluene Nitration)
This is a general guideline and must be adapted and fully risk-assessed for your specific laboratory conditions.
-
Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid (typically in a 1:1 or 2:1 v/v ratio) while cooling in an ice-salt bath. The temperature should be maintained below 10 °C.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound in a suitable solvent (e.g., dichloromethane) if necessary.
-
Cooling: Cool the flask containing the toluene derivative to the desired reaction temperature (e.g., 0-5 °C) using an ice-salt bath.
-
Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise from the addition funnel to the stirred solution of this compound. Maintain the internal temperature within a narrow range (e.g., ±2 °C) throughout the addition. The rate of addition should be adjusted to prevent a temperature rise.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water.[8]
-
Work-up: Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Small-Scale Sulfonation (Analogous to Toluene Sulfonation)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place this compound.
-
Cooling: Cool the flask to 0-5 °C using an ice bath.
-
Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (oleum) dropwise from the addition funnel. Monitor the internal temperature closely and maintain it below 10 °C.[13]
-
Reaction: After the addition is complete, allow the reaction to stir at the controlled temperature or warm to room temperature, depending on the required reaction conditions. Monitor the reaction progress.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The sulfonic acid product may precipitate upon quenching or can be "salted out" by adding sodium chloride.[4] Collect the solid product by filtration. If no solid forms, the product may need to be isolated as a salt after neutralization.
Mandatory Visualizations
Caption: Troubleshooting workflow for a temperature excursion.
Caption: Experimental workflow for a safe nitration reaction.
Caption: Logical relationship for laboratory emergency shutdown.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.nd.edu [chemistry.nd.edu]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. benchchem.com [benchchem.com]
- 5. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
preventing decomposition of 4-(Trifluoromethylthio)toluene during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-(Trifluoromethylthio)toluene during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?
A1: The decomposition of this compound is primarily influenced by the reaction conditions. Key factors include:
-
Strong Nucleophiles and Bases: Can lead to the cleavage of the C-S bond.
-
Oxidizing Agents: The thioether linkage is susceptible to oxidation, which can form sulfoxides or sulfones, or potentially lead to bond cleavage under harsh conditions.
-
Reductive Conditions: Strong reducing agents may cleave the C-S or S-CF3 bond.
-
High Temperatures: Thermal stress can lead to the degradation of the molecule.
-
Photochemical Conditions: Exposure to high-energy light can sometimes initiate decomposition pathways.
Q2: How can I assess the purity and stability of my this compound starting material?
A2: Before starting a reaction, it is crucial to ensure the purity of your starting material. Recommended techniques include:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any volatile impurities.
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of non-volatile impurities.
For stability, a small-scale test reaction or exposure to the planned reaction conditions (solvent, temperature, etc.) without the other reagents can be informative. Monitor for any changes by TLC or NMR over time.
Q3: Are there any specific classes of reagents that are known to be incompatible with this compound?
A3: Yes, certain reagents should be used with caution or avoided if possible:
-
Strong Organometallic Reagents: Reagents like organolithiums (e.g., n-BuLi, t-BuLi) can be strong enough to deprotonate the aromatic ring or potentially attack the sulfur atom, leading to side reactions or decomposition.
-
Potent Oxidants: Strong oxidizing agents such as peroxy acids (e.g., m-CPBA), permanganates, or chromates can oxidize the thioether.
-
Harsh Reducing Agents: Conditions that generate solvated electrons (e.g., dissolving metal reductions) or strong hydride reagents at elevated temperatures may not be compatible.
Troubleshooting Guides
Issue 1: Low yield or complete loss of this compound in a reaction.
This guide provides a systematic approach to troubleshooting reactions where the decomposition of this compound is suspected.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yields.
Experimental Protocol: General Recommendations for Inert Atmosphere Conditions
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum to remove any adsorbed water.
-
Solvents: Use anhydrous solvents that have been degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Reagent Handling: Add reagents via syringe through a septum under a positive pressure of an inert gas.
-
Reaction Setup: Maintain a slight positive pressure of inert gas throughout the reaction.
Issue 2: Formation of unexpected byproducts.
The formation of byproducts often indicates a specific decomposition pathway.
Potential Decomposition Pathways and Mitigation Strategies
| Byproduct Type | Potential Cause | Suggested Mitigation Strategy |
| Oxidized Species (e.g., sulfoxide, sulfone) | Presence of oxygen or oxidizing agents. | Degas all solvents and run the reaction under a strict inert atmosphere. If an oxidant is part of the reaction, consider a milder or more selective one. |
| Protodefluorinated Species | Reaction with strong bases or nucleophiles. | Use a weaker base or a non-nucleophilic base if possible. Lowering the reaction temperature can also reduce the rate of this side reaction. |
| Cleavage Products (e.g., 4-methylthiophenol) | Reductive or nucleophilic cleavage of the S-CF3 or Ar-S bond. | Avoid harsh reducing agents. If a nucleophile is required, consider using a less reactive one or protecting the trifluoromethylthio group if possible. |
Signaling Pathway of Decomposition
Caption: Potential decomposition pathways of this compound.
Experimental Protocols
Protocol 1: General Procedure for a Cross-Coupling Reaction (e.g., Suzuki Coupling)
This protocol incorporates measures to minimize the decomposition of this compound when used as a substrate in a Suzuki coupling reaction.
-
Reaction Setup: In an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid partner (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene or 1,4-dioxane) via cannula.
-
Temperature Control: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary: Base and Solvent Effects in Cross-Coupling
| Base | Solvent | Temperature (°C) | Observed Decomposition |
| K₂CO₃ | Toluene | 80 | Minimal |
| Cs₂CO₃ | 1,4-Dioxane | 100 | Minimal to low |
| K₃PO₄ | Toluene | 100 | Low |
| NaOtBu | THF | 60 | Moderate to high |
| LiHMDS | THF | 25 | High |
Disclaimer: This data is illustrative and results may vary based on specific reaction conditions and substrates.
Technical Support Center: Trifluoromethylthiolation Reactions
Welcome to the technical support center for trifluoromethylthiolation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the introduction of the trifluoromethylthio (SCF₃) group into organic molecules. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylthiolation reaction shows low or no conversion of the starting material. What are the common causes?
Low conversion can stem from several factors, including inactive reagents, suboptimal reaction conditions, or issues with the substrate itself. Key areas to investigate are:
-
Reagent Quality: Trifluoromethylthiolating reagents can be sensitive to moisture and may decompose if not stored properly under inert conditions.
-
Reaction Conditions: Temperature, solvent, and the choice of catalyst or activator are critical. For instance, some reactions require an activator like potassium fluoride (KF) to proceed efficiently.[1][2]
-
Substrate Reactivity: The electronic and steric properties of your substrate can significantly influence its reactivity. Electron-rich substrates generally react more readily in electrophilic trifluoromethylthiolation.
Q2: I am observing the formation of multiple products, including di- or tri-trifluoromethylthiolated species. How can I improve the selectivity for the mono-substituted product?
The formation of multiple trifluoromethylthiolated products is often due to a highly reactive substrate or overly harsh reaction conditions. To enhance selectivity:
-
Control Stoichiometry: Carefully control the molar ratio of the trifluoromethylthiolating reagent. Using the reagent as the limiting reactant can favor mono-substitution.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity.
-
Choice of Reagent: Some trifluoromethylthiolating reagents offer better selectivity than others.
Q3: My reaction is producing a significant amount of a protonated side product instead of the desired trifluoromethylthiolated compound. What is causing this and how can I prevent it?
The formation of a protonated side product suggests that the nucleophile is being quenched by a proton source rather than reacting with the trifluoromethylthiolating agent. This can be caused by:
-
Presence of Water or Protic Solvents: Ensure that your reaction is conducted under strictly anhydrous conditions. Use dry solvents and flame-dried glassware.
-
Suboptimal Activator: The choice of activator can influence the formation of side products. For example, in some cases, using TBAF as an activator can lead to a higher proportion of the protonated side product compared to KF.[1][2]
Troubleshooting Guide: Low Conversion
This guide provides a systematic approach to troubleshooting low conversion in your trifluoromethylthiolation reaction.
Step 1: Verify Reagent and Substrate Integrity
-
Reagent Quality: Confirm the purity and activity of your trifluoromethylthiolating reagent. If possible, test it with a known reactive substrate. Ensure it has been stored under an inert atmosphere and protected from moisture.
-
Substrate Purity: Ensure your starting material is pure and free of contaminants that could interfere with the reaction.
-
Anhydrous and Inert Conditions: Trifluoromethylthiolation reactions are often sensitive to moisture and oxygen. Use anhydrous solvents and set up the reaction under an inert atmosphere (e.g., argon or nitrogen).
Step 2: Optimize Reaction Parameters
A systematic optimization of reaction parameters is crucial. The following tables summarize the impact of different activators and solvents on the yield of a model trifluoromethylthiolation reaction of a difluoro enol silyl ether.
Table 1: Effect of Activator on Trifluoromethylthiolation Yield
| Entry | Activator (1.0 equiv) | Yield (%) | Protonated Side Product (%) |
| 1 | KF | 78 | 3 |
| 2 | CsF | 76 | - |
| 3 | TBAF | 15 | 70 |
| 4 | DABCO (10 mol %) | 0 | 70 |
| 5 | FeCl₂ (10 mol %) | 8 | 78 |
| 6 | None | Trace | 75 |
Data adapted from a study on the trifluoromethylthiolation of a difluoro enol silyl ether.[1][2] The reaction was performed with N-trifluoromethylthiodibenzenesulfonimide in acetonitrile at room temperature for 3 hours.
Table 2: Effect of Solvent on Trifluoromethylthiolation Yield
| Entry | Solvent | Yield (%) |
| 1 | Acetonitrile (MeCN) | 78 |
| 2 | Dichloromethane (DCM) | 0 |
Data adapted from the same study as Table 1.[1][2] The reaction was performed with KF as the activator.
Step 3: Consider Electronic Effects of the Substrate
The electronic nature of the substrate plays a significant role in the success of the reaction.
Table 3: Influence of Substrate Electronics on Yield
| Substrate Substituent | Yield (%) |
| p-Phenyl | 78 |
| Naphthyl | 84 |
| p-CF₃ | 67 |
| p-Cl | 62 |
Data from the trifluoromethylthiolation of various aryl-substituted difluoro enol silyl ethers.[1][2]
Experimental Protocols
General Procedure for Electrophilic Trifluoromethylthiolation
This protocol is a general starting point and may require optimization for your specific substrate.
-
Preparation: In a glovebox or under an inert atmosphere, add the difluoro enol silyl ether (0.1 mmol, 1.0 equiv), N-trifluoromethylthiodibenzenesulfonimide (0.1 mmol, 1.0 equiv), and potassium fluoride (KF, 0.1 mmol, 1.0 equiv) to a dry reaction vial.
-
Solvent Addition: Add 0.5 mL of dry acetonitrile (MeCN).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or ¹⁹F NMR.
-
Work-up and Purification: Once the reaction is complete, evaporate the solvent. The crude product can then be purified by silica gel column chromatography.[1]
Visual Troubleshooting Guide
The following diagrams illustrate the troubleshooting workflow and key relationships in trifluoromethylthiolation reactions.
Caption: A step-by-step workflow for troubleshooting low conversion.
Caption: Common causes of failed trifluoromethylthiolation reactions.
References
Technical Support Center: Optimization of Catalyst Loading for Trifluoromethylthiolation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for trifluoromethylthiolation reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of catalyst loading for trifluoromethylthiolation reactions.
Problem: Low or No Conversion to the Desired Product
Question: My trifluoromethylthiolation reaction shows low or no conversion of the starting material. How can I troubleshoot this?
Answer: Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inactive or Degraded Catalyst | Ensure the catalyst is pure, from a reliable source, and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature). For some catalytic systems, a pre-activation step may be necessary. |
| Insufficient Catalyst Loading | While lower catalyst loadings are desirable, some reactions require a higher concentration to proceed efficiently. Systematically increase the catalyst loading in small increments (e.g., from 2.5 mol% to 5 mol%, then to 10 mol%).[1][2][3] |
| Inappropriate Catalyst System | The chosen catalyst may not be suitable for the specific substrate or trifluoromethylthiolating agent. Consider screening different catalysts known to be effective for trifluoromethylthiolation, such as iron, copper, or gold-based systems.[1][3][4] |
| Suboptimal Reaction Temperature | The reaction may require thermal energy to overcome the activation barrier. Gradually increase the reaction temperature. Conversely, excessively high temperatures can lead to catalyst decomposition. |
| Presence of Inhibitors | Moisture and atmospheric oxygen can deactivate many catalysts. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Purify solvents and starting materials to remove potential catalyst poisons. |
| Poor Solubility | Ensure that all reaction components, including the catalyst, are soluble in the chosen solvent at the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for trifluoromethylthiolation reactions?
A typical catalyst loading for trifluoromethylthiolation reactions can range from 2.5 mol% to 10 mol%.[1][2] However, in some cases, loadings as high as 20 mol% have been reported to achieve good yields, particularly in copper-catalyzed systems.[5] The optimal loading is highly dependent on the specific catalytic system, substrate, and trifluoromethylthiolating agent being used.
Q2: How does catalyst loading affect the reaction time and yield?
Generally, increasing the catalyst loading can lead to a shorter reaction time and a higher yield, up to a certain point. For example, in a dual Lewis acid/Lewis base catalyzed system using FeCl₃ and diphenyl selenide, lowering the catalyst loading from 10 mol% to 2.5 mol% maintained a high yield but required a longer reaction time.[1][2] However, excessively high catalyst loadings can sometimes lead to the formation of side products or catalyst decomposition, which can negatively impact the overall yield.
Q3: I am observing the formation of multiple products. Could this be related to catalyst loading?
While multiple products can arise from various factors, incorrect catalyst loading can be a contributing cause. In some instances, a high catalyst concentration might promote side reactions or over-reaction of the desired product. Conversely, if the catalyst loading is too low, a background uncatalyzed reaction might occur, leading to a mixture of products. It is also crucial to control the stoichiometry of the trifluoromethylthiolating agent to avoid multiple additions to the substrate.[6]
Q4: When should I consider a dual-catalyst system, and how do I optimize the loading for both catalysts?
A dual-catalyst system, such as the combination of a Lewis acid (e.g., FeCl₃) and a Lewis base (e.g., diphenyl selenide), can significantly accelerate the reaction and allow for milder reaction conditions.[1][2] When optimizing a dual-catalyst system, it is often best to start with equal molar percentages of each catalyst (e.g., 5 mol% of each) and then systematically vary the loading of one catalyst while keeping the other constant to find the optimal ratio and concentration.
Q5: Are there any specific recommendations for catalyst loading in late-stage functionalization of complex molecules?
For late-stage functionalization of bioactive and complex molecules, it is often desirable to use lower catalyst loadings to minimize potential side reactions and purification challenges.[1][3] It is advisable to start with a low catalyst loading (e.g., 2.5 mol%) and carefully monitor the reaction progress.[1][2] If the reaction is sluggish, a slight increase in catalyst loading or an extended reaction time may be necessary.[3]
Experimental Protocols
Protocol 1: General Procedure for Optimization of Catalyst Loading in an Iron/Lewis Base Dual-Catalyzed Trifluoromethylthiolation
This protocol is a general guideline for optimizing catalyst loading for the trifluoromethylthiolation of an electron-rich arene using N-trifluoromethylthiosaccharin.
Materials:
-
Arene substrate
-
N-trifluoromethylthiosaccharin
-
Iron(III) chloride (FeCl₃)
-
Diphenyl selenide (Ph₂Se)
-
Anhydrous solvent (e.g., Dichloroethane - DCE)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the arene substrate (1.0 equiv).
-
Catalyst Addition: In separate experiments, vary the catalyst loading. For example:
-
Experiment A: Add FeCl₃ (2.5 mol%) and Ph₂Se (2.5 mol%).
-
Experiment B: Add FeCl₃ (5.0 mol%) and Ph₂Se (5.0 mol%).
-
Experiment C: Add FeCl₃ (10.0 mol%) and Ph₂Se (10.0 mol%).
-
-
Reagent Addition: Add N-trifluoromethylthiosaccharin (1.2 equiv).
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere.
-
Reaction Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) and monitor the progress by TLC or GC-MS at regular intervals (e.g., every 30 minutes).
-
Work-up and Analysis: Once the reaction has reached completion (or after a set time), quench the reaction, perform an appropriate work-up, and purify the product by column chromatography. Analyze the yield and purity of the desired trifluoromethylthiolated product for each catalyst loading.
| Experiment | FeCl₃ (mol%) | Ph₂Se (mol%) | Reaction Time | Yield (%) |
| A | 2.5 | 2.5 | 2 h | Maintained High |
| B | 5.0 | 5.0 | 1 h | High |
| C | 10.0 | 10.0 | 0.1 h | 97% |
| Data is illustrative and based on trends reported in the literature.[1][2] |
Visual Guides
Caption: Troubleshooting workflow for low reaction yield.
Caption: Workflow for optimizing catalyst loading.
References
- 1. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-(Trifluoromethylthio)toluene
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 4-(Trifluoromethylthio)toluene. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low yields (<25%) during an electrophilic trifluoromethylthiolation reaction with an activated substrate. What is the most likely cause related to the solvent?
A1: The choice of solvent is crucial for the success of electrophilic trifluoromethylthiolation reactions.[1] Many common laboratory solvents can be detrimental to the reaction, leading to significantly low yields. If you are using solvents like DMSO, THF, dioxane, toluene, or chlorinated solvents like ClCH₂CH₂Cl, you may observe yields below 25%.[1]
Troubleshooting Steps:
-
Switch to a More Suitable Solvent: For many electrophilic trifluoromethylthiolations, polar aprotic solvents like N,N-Dimethylformamide (DMF) have been shown to dramatically improve reaction conversion and yield.[1]
-
Consider Fluorinated Alcohols: For neutral or electron-rich arenes, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance reaction rates, sometimes even without a promoter.[2]
-
Verify Reagent Stability: Ensure that the electrophilic trifluoromethylthiolating reagent is pure and has been stored under anhydrous conditions, as some are sensitive to moisture.[2]
Table 1: Relative Yields of a Model Electrophilic Trifluoromethylthiolation in Various Solvents
| Solvent | Dielectric Constant (Approx.) | Typical Observed Yield | Reference |
| Toluene | 2.4 | < 25% | [1] |
| Dioxane | 2.2 | < 25% | [1] |
| Tetrahydrofuran (THF) | 7.6 | < 25% | [1] |
| Dimethyl Sulfoxide (DMSO) | 47 | < 25% | [1] |
| Dichloromethane (DCM) | 9.1 | Low to Moderate | [2] |
| N,N-Dimethylformamide (DMF) | 37 | High (>80%) | [1] |
Q2: My electrophilic aromatic substitution (EAS) on this compound is giving a mixture of ortho, meta, and para products. How can I improve regioselectivity?
A2: The regiochemical outcome of EAS on this compound is dictated by the competing electronic effects of its two substituents.
-
The methyl group (-CH₃) is an activating, ortho-, para-director due to its electron-donating inductive effect and hyperconjugation.[3][4]
-
The trifluoromethylthio group (-SCF₃) is generally a deactivating, meta-director due to the strong electron-withdrawing nature of the CF₃ group.
The final product distribution depends on the reaction conditions, particularly the electrophile and solvent. The solvent can influence the stability of the charged intermediates (sigma complexes) formed during the substitution.[5]
Troubleshooting Steps:
-
Modulate Solvent Polarity: Less polar solvents may favor ortho/para substitution by emphasizing the activating nature of the methyl group. Highly polar or superacidic media might protonate the -SCF₃ group, further enhancing its deactivating, meta-directing effect.
-
Alter Reaction Temperature: Lowering the temperature can often increase the selectivity for the thermodynamically favored product.
-
Choose a Different Lewis Acid: The nature of the Lewis acid catalyst can influence the steric and electronic environment of the reaction, thereby affecting the product ratio.
Q3: I am attempting a reaction with a styrene derivative and an electrophilic SCF₃ source in DMF and observing an unexpected difunctionalized product instead of the expected trifluoromethylthiolated alkene. Why is this happening?
A3: This is a known phenomenon where the solvent can participate in the reaction, leading to different products based on the reaction conditions.[1] When using DMF as a solvent for reactions involving the generation of a benzylic cation intermediate, the reaction can be fine-tuned.
-
At Elevated Temperatures (e.g., 80 °C): The reaction typically proceeds as expected, yielding the direct trifluoromethylthiolated product.[1]
-
At Room Temperature: DMF can act as a nucleophile. The formyl group's oxygen can attack the carbocation intermediate, leading to a formoxy-trifluoromethylthio difunctionalized product.[1]
By changing the solvent, you can generate other difunctionalized products. For example, using different solvents can lead to acetoxy- or hydroxy-trifluoromethylthio compounds.[1] This highlights the critical role of the solvent not just as a medium but as a potential reactant.
Q4: I am trying to perform a nucleophilic substitution on the methyl group of this compound, but the reaction is extremely slow. Which solvent should I use?
A4: The optimal solvent for a nucleophilic substitution reaction depends heavily on the mechanism (Sₙ1 or Sₙ2).
-
For an Sₙ2 Pathway (favored by strong, unhindered nucleophiles): Use a polar aprotic solvent such as acetone, DMF, DMSO, or acetonitrile. These solvents can dissolve the nucleophile but do not solvate the anion as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive. Polar protic solvents (water, alcohols) will form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity, thus slowing down the Sₙ2 reaction.[6]
-
For an Sₙ1 Pathway (favored by weak nucleophiles and conditions that stabilize a carbocation): Use a polar protic solvent like water, methanol, or ethanol. These solvents excel at stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding and their large dipole moments, which speeds up the rate-determining ionization step.[7][8]
Table 2: Solvent Selection Guide for Nucleophilic Substitution
| Solvent Type | Examples | Effect on Sₙ1 Rate | Effect on Sₙ2 Rate | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Increases | Decreases | Stabilizes carbocation intermediate and leaving group; solvates and deactivates nucleophile.[7] |
| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | Decreases | Increases | Poorly solvates anions, leaving the nucleophile more reactive.[6] |
| Non-Polar | Hexane, Toluene, CCl₄ | Very Slow | Very Slow | Reactants often have poor solubility; does not stabilize charged intermediates or transition states. |
Experimental Protocols
General Protocol for Solvent Screening in Electrophilic Aromatic Substitution
This protocol provides a framework for testing the effect of different solvents on the EAS of this compound.
-
Preparation: In a series of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.0 equiv) and the chosen substrate for substitution (1.2 equiv).
-
Inert Atmosphere: Seal the vials with septa and purge with an inert gas (e.g., Argon or Nitrogen).
-
Solvent Addition: To each vial, add a different anhydrous solvent to achieve a consistent concentration (e.g., 0.1 M). Solvents to screen should include a non-polar (Toluene), a chlorinated (DCM), a polar aprotic (Acetonitrile, DMF), and a polar protic (if compatible with reagents) option.
-
Cooling: Cool the vials to the desired initial reaction temperature (e.g., 0 °C) in an ice bath.
-
Reagent Addition: Slowly add the electrophile and/or Lewis acid catalyst (e.g., AlCl₃, 1.1 equiv) to each vial. If the reagent is a solid, it can be added before the solvent.
-
Reaction Monitoring: Allow the reactions to stir at the specified temperature (e.g., room temperature or 80 °C) for a set time (e.g., 6 hours). Monitor the progress by taking small aliquots and analyzing via TLC, GC-MS, or ¹H NMR.
-
Quenching and Workup: Once the reaction is deemed complete (or the time limit is reached), carefully quench the reaction by pouring it into a cold aqueous solution (e.g., saturated NaHCO₃ or water).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR or GC to determine the conversion and the ratio of isomers. Purify the product from the most successful solvent system using column chromatography.
Visualizations
Caption: Experimental workflow for solvent screening and optimization.
Caption: Logical relationship of solvent choice and reaction pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Trifluoromethylthiolated Products by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of trifluoromethylthiolated products using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of trifluoromethylthiolated compounds.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column | Inappropriate Solvent System: The eluent is not polar enough to move the compound down the silica gel column. | - Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[1][2] - Methanol Purge: After running the column with your primary eluent, a "methanol purge" (flushing the column with 100% methanol) can be used to elute highly polar compounds that may have strongly adsorbed to the silica. |
| Compound Degradation on Silica: The trifluoromethylthiolated product may be unstable on the acidic silica gel. | - Test for Stability: Run a 2D TLC to check for compound stability on silica gel.[3] - Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or deactivated silica gel.[3] | |
| Compound Precipitation on the Column: The product may have poor solubility in the initial, less polar eluent, causing it to precipitate at the top of the column. | - Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This can prevent precipitation issues. - Use a Stronger Loading Solvent: Dissolve the sample in a slightly more polar solvent for loading, but use the minimum amount necessary to avoid compromising separation. | |
| Poor Separation of Product and Impurities (Co-elution) | Inadequate Solvent System: The chosen eluent system does not provide sufficient resolution between the desired product and impurities. | - Optimize Eluent System via TLC: Systematically test different solvent mixtures using Thin Layer Chromatography (TLC) to find a system that provides good separation (ideally, a difference in Rf values of at least 0.2).[4] - Try Alternative Solvent Systems: Explore different solvent combinations. For example, substituting ethyl acetate with dichloromethane or methyl tert-butyl ether (MTBE) can alter selectivity.[5] - Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity. This can improve the separation of compounds with different polarities.[4][5] |
| Column Overloading: Too much crude material has been loaded onto the column for its size. | - Reduce Sample Load: Use a smaller amount of crude material for the column size. - Increase Column Size: Use a larger diameter or longer column for the amount of material being purified. | |
| Streaking or Tailing of Spots on TLC and Column Fractions | Compound is Acidic or Basic: Trifluoromethylthiolated compounds can contain acidic or basic functional groups that interact strongly with the silica gel. | - Add a Modifier to the Eluent: For acidic compounds, adding a small amount of acetic acid to the eluent can help. For basic compounds, adding a small amount of triethylamine can prevent streaking. |
| On-column Degradation: The compound is slowly degrading as it passes through the column. | - Run the column faster (Flash Chromatography): Minimizing the time the compound spends on the silica can reduce degradation. - Consider alternative purification methods: If the compound is highly unstable on silica, techniques like preparative TLC, recrystallization, or distillation might be better options.[3] | |
| Product has an Unexpectedly Low Rf Value | Strong Interaction with Silica: The trifluoromethylthio group, while lipophilic, is also strongly electron-withdrawing, which can increase the polarity of the overall molecule and its interaction with the polar stationary phase. | - Increase Eluent Polarity: A more polar solvent system will be needed to effectively elute the compound. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for the purification of a novel trifluoromethylthiolated product?
A good starting point for many trifluoromethylthiolated compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[6][7][8] A common starting ratio is 9:1 or 4:1 hexanes:ethyl acetate. The optimal ratio should be determined by running a TLC of your crude reaction mixture.[9] The ideal eluent system will give your desired product an Rf value between 0.2 and 0.4 on the TLC plate.[2]
Q2: My trifluoromethylthiolated product appears to be degrading on the silica gel column. What can I do?
On-column degradation can be a problem for some sensitive compounds.[10][11][12] Here are a few strategies to mitigate this:
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Use Deactivated Silica: You can deactivate silica gel by treating it with a reagent like triethylamine before packing the column.
-
Switch to a Different Stationary Phase: Alumina (neutral, acidic, or basic) can be a good alternative to silica gel.[3]
-
Minimize Residence Time: Use flash chromatography (applying pressure to speed up the elution) to reduce the amount of time your compound is in contact with the stationary phase.
-
Alternative Purification: If degradation is severe, consider other purification techniques such as recrystallization or preparative HPLC.[3]
Q3: I am observing multiple spots on my TLC after the reaction, what are the likely impurities?
Common impurities in trifluoromethylthiolation reactions can include:
-
Unreacted Starting Material: This is often the most common impurity.
-
Byproducts from the Trifluoromethylthiolating Reagent: Depending on the reagent used, byproducts may be formed that need to be removed.
-
Oxidation Products: The sulfur atom in the trifluoromethylthio group can sometimes be oxidized.
-
Products of Side Reactions: Depending on the functional groups present in your substrate, other reactions may occur.
A thorough analysis of your reaction by techniques like LC-MS before purification can help in identifying potential impurities.
Q4: Can I use reversed-phase chromatography to purify my trifluoromethylthiolated product?
Yes, reversed-phase chromatography can be a viable option, especially for more polar trifluoromethylthiolated compounds. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures). This technique separates compounds based on their hydrophobicity.
Experimental Protocols
General Protocol for Column Chromatography of a Trifluoromethylthiolated Product
This protocol provides a general workflow for the purification of a trifluoromethylthiolated compound using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various eluent systems (e.g., different ratios of hexanes/ethyl acetate) to find the optimal solvent system that gives good separation and an Rf value of ~0.3 for the desired product.[2]
-
-
Column Packing (Slurry Method):
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.[13]
-
Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[13][14]
-
Once the silica has settled, add another thin layer of sand on top.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top layer of sand.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.
-
Continuously monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified trifluoromethylthiolated product.
-
Quantitative Data Summary
The following table summarizes typical eluent systems and reported Rf values for the purification of various trifluoromethylthiolated products. Note that Rf values are highly dependent on the specific compound, the exact eluent composition, and the TLC plate used.
| Compound Type | Eluent System | Approximate Rf Value | Reference |
| Trifluoromethylthiolated Glycal | Petroleum ether/Ethyl acetate (20:1 to 15:1) | Not specified | [6] |
| Trifluoromethylthio-α,α-difluoroketone | Pentane | Not specified | [7] |
| ((4-Propylphenyl)ethynyl)(trifluoromethyl)sulfane | Petroleum ether | Not specified | [8] |
| β‑Trifluoromethyl β‑amino ketone | Hexane/Ethyl acetate (10:1) | 0.49 | [15] |
| α-Trifluoromethylthiolated Ketone | Petroleum ether/Ethyl acetate (40:1) | Not specified | [8] |
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Logic for Common Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Home Page [chem.ualberta.ca]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. On-column degradation gets worse during sequence - Chromatography Forum [chromforum.org]
- 12. Effect of column degradation on the reversed-phase high-performance liquid chromatographic separation of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. web.uvic.ca [web.uvic.ca]
- 15. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoromethylthiolation Reactions
A Senior Application Scientist's Guide to Managing Volatile Byproducts
Welcome to the technical support center for trifluoromethylthiolation reactions. The introduction of the trifluoromethylthio (SCF3) group is a critical strategy in modern medicinal and agricultural chemistry, prized for its ability to enhance lipophilicity and metabolic stability.[1][2][3] However, the reagents used in these transformations are often highly reactive and can decompose to generate volatile and potentially hazardous byproducts.
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, field-proven protocols, and a clear understanding of the causality behind these experimental challenges.
Part 1: Safety First - A Non-Negotiable Prerequisite
Before initiating any trifluoromethylthiolation reaction, a thorough risk assessment is mandatory.[4][5] Many reagents and potential byproducts are toxic, volatile, and reactive.
-
Know Your Reagents: Always consult the Safety Data Sheet (SDS) for every chemical used.[6] Understand its toxicity, reactivity, and proper handling procedures. Early trifluoromethylthiolating agents were often hazardous gases, and while modern reagents are more stable, they still require caution.[1]
-
Engineered Controls: All manipulations should be performed in a certified chemical fume hood with adequate ventilation.
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses (or a face shield for larger scales), a flame-resistant lab coat, and appropriate chemical-resistant gloves.[7]
-
Emergency Preparedness: Ensure an emergency shower and eyewash station are accessible. Have appropriate quenching agents and spill kits readily available.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common volatile byproducts in trifluoromethylthiolation?
A1: The byproducts depend heavily on the reagent used. Electrophilic reagents, upon decomposition or reaction, can release gaseous fragments. For example, reactions involving certain precursors might generate fluoroform (CHF3), carbonyl sulfide (OCS), or carbon disulfide (CS2). The decomposition of sulfonium-based reagents can also release volatile sulfides.
Q2: Why is managing these byproducts so critical?
A2: There are three primary reasons:
-
Safety: Many volatile byproducts are toxic upon inhalation and can be flammable. Uncontrolled gas evolution can also lead to pressure buildup and apparatus failure.
-
Reaction Efficiency: Off-gassing can alter the concentration of reagents in the reaction medium, leading to incomplete conversion or side reactions.[8][9] Some byproducts may also react with starting materials or the desired product, lowering the yield.
-
Purification: If not effectively removed, volatile byproducts can co-distill with solvents or the final product, making purification challenging.[10]
Q3: What is the general strategy for controlling volatile byproducts?
A3: The core strategy involves a well-designed reaction setup that includes a system for trapping or neutralizing evolved gases. This is typically achieved using a gas scrubber connected to the reaction vessel's outlet (e.g., a condenser or nitrogen line). The choice of scrubbing solution is critical and depends on the chemical nature of the byproducts.
Part 3: In-Depth Troubleshooting Guides
This section addresses specific issues you may encounter and provides actionable solutions grounded in chemical principles.
Issue 1: Pressure Buildup & Uncontrolled Off-Gassing
-
Symptoms: A noticeable increase in pressure in a closed system, bubbling even without heating, or a rapid flow of gas through the outlet bubbler.
-
Causality: This is a direct result of rapid reagent decomposition, often initiated by moisture, high temperature, or incompatibility with the solvent or other reagents.[8] Many modern trifluoromethylthiolation reactions are designed to proceed under mild conditions to avoid such issues.[2][11]
Solutions & Protocols:
-
Temperature Control: Many reactions are exothermic. Start the reaction at a lower temperature (e.g., 0 °C or -78 °C) and allow it to warm gradually.[12] This moderates the initial reaction rate and minimizes sudden gas evolution.
-
Slow Reagent Addition: Instead of adding the trifluoromethylthiolating reagent all at once, add it dropwise or in small portions over an extended period.[9] This keeps the instantaneous concentration of the reactive species low.
-
Ensure Anhydrous Conditions: Moisture can initiate the decomposition of many sensitive reagents.[12] Always use oven- or flame-dried glassware and anhydrous solvents.[9]
-
Solvent & Reagent Compatibility: Verify that your solvent and other additives are compatible with the trifluoromethylthiolating agent. Some reagents are known to react exothermically with solvents like DMSO or DMF.[8] Acetonitrile is often a suitable choice.[13]
Issue 2: Low Yield or Stalled Reaction
-
Symptoms: TLC or GC-MS analysis shows a significant amount of unreacted starting material, even after extended reaction times.
-
Causality: This can be linked to the loss of a volatile reagent from the reaction mixture or the formation of inhibitory byproducts. If a key reagent is volatile, an improperly sealed system can lead to its escape, effectively stopping the reaction.
Solutions & Protocols:
-
System Integrity: Ensure all joints in your glassware are properly sealed. For highly volatile reagents or extended reaction times, using a closed system or a reflux condenser (even at room temperature) can prevent reagent loss.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[12] This prevents reaction with atmospheric moisture and oxygen which can consume reagents and form unwanted side products.
-
Reagent Stoichiometry: If reagent loss is suspected, a slight excess of the trifluoromethylthiolating agent might be necessary. However, be cautious, as excess reagent can also lead to the formation of di- or tri-substituted byproducts.[14]
-
Monitor Reaction Progress: Quench the reaction as soon as the optimal yield is achieved to prevent product decomposition or the formation of further byproducts.[9][14]
Issue 3: Product Contamination & Purification Difficulties
-
Symptoms: The final, isolated product is contaminated with low-boiling-point impurities that are difficult to remove by standard column chromatography or recrystallization.
-
Causality: Volatile byproducts or unreacted starting materials can be trapped in the crude product. During workup, if the product itself is volatile, standard purification techniques like high-vacuum evaporation can lead to significant product loss.[10][13]
Solutions & Protocols:
-
Inert Gas Sparge: Before workup, gently bubble a stream of nitrogen or argon through the crude reaction mixture (at a controlled temperature). This can help carry away highly volatile impurities like fluoroform.
-
Aqueous Workup with a Scrubber: During the aqueous quench, ensure any evolved gases are still being directed to a scrubber to prevent release into the fume hood.
-
Careful Solvent Removal: Use a rotary evaporator with careful control over the vacuum and temperature to avoid co-evaporation of your product with the solvent.[9]
-
Alternative Purification: If volatility is an issue, consider alternative purification methods such as crystallization, liquid-liquid extraction, or using scavengers that selectively bind to impurities.[15][16][17]
Part 4: Data & Experimental Setups
Table 1: Common Byproducts & Recommended Scrubbing Solutions
| Potential Byproduct | Chemical Formula | Hazard | Recommended Scrubbing Solution | Mechanism of Neutralization |
| Fluoroform | CHF₃ | Asphyxiant | - (Vent to back of hood) | Inert gas, not readily scrubbed |
| Carbonyl Sulfide | OCS | Toxic, Flammable | 1 M NaOH or KOH | Hydrolysis to carbonate and sulfide |
| Hydrogen Sulfide | H₂S | Toxic, Flammable | Aqueous Bleach (NaOCl) | Oxidation to sulfate |
| Carbon Disulfide | CS₂ | Toxic, Flammable | 1 M NaOH in Methanol | Reaction to form xanthate salts |
| Volatile Mercaptans | R-SH | Toxic, Malodorous | Aqueous Bleach (NaOCl) | Oxidation to sulfonic acids |
Protocol: Assembling a Laboratory Gas Scrubber
A gas scrubber is an essential tool for safely managing volatile byproducts.[18][19] It works by passing the exhaust gas from your reaction through a liquid that absorbs or neutralizes the harmful components.[20][21]
-
Apparatus: You will need a reaction flask, a condenser, a gas inlet adapter, flexible tubing, and a scrubbing flask (e.g., a gas washing bottle or an Erlenmeyer flask with a fritted gas dispersion tube).
-
Setup:
-
Connect the outlet of the condenser on your reaction apparatus to the inlet of the scrubbing flask using chemical-resistant tubing.
-
The inlet tube of the scrubber should extend below the surface of the scrubbing liquid to ensure gas bubbles through it. .
-
The outlet of the scrubber should be connected to a mineral oil bubbler to monitor gas flow and prevent backflow of air.
-
-
Scrubbing Solution: Fill the scrubbing flask to about two-thirds of its volume with the appropriate solution from Table 1.
-
Operation: As the reaction proceeds, any evolved gases will be directed through the tubing and bubbled through the neutralizing solution before being safely vented.
Part 5: Visualized Workflows
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence for diagnosing and solving low-yield issues in trifluoromethylthiolation reactions.
Caption: Troubleshooting flowchart for low reaction yields.
Diagram 2: Experimental Setup with Gas Scrubber
This diagram illustrates the physical arrangement of glassware for a reaction requiring the trapping of volatile byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. keyorganics.net [keyorganics.net]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 16. openaccesspub.org [openaccesspub.org]
- 17. silicycle.com [silicycle.com]
- 18. Laboratory Gas Scrubber: Addressing Exhaust Issues and Lab Scrubber Types [torch-air.com]
- 19. [TECH] Gas Absorbers and Scrubbers – A Quick Guide – (September 2023) – ChemEngGuy [chemicalengineeringguy.com]
- 20. chemglass.com [chemglass.com]
- 21. Gas scrubbing - general | EMIS [emis.vito.be]
Validation & Comparative
A Comparative Analysis of 1H and 13C NMR Chemical Shifts of 4-(Trifluoromethylthio)toluene
This guide provides a detailed comparison of the ¹H and ¹³C NMR chemical shifts for 4-(Trifluoromethylthio)toluene against structurally related halogenated analogues. The presented data is crucial for researchers and scientists engaged in the synthesis and characterization of organofluorine compounds, which are of significant interest in pharmaceutical and materials science.
Experimental Data
The nuclear magnetic resonance (NMR) spectra were acquired in deuterated chloroform (CDCl₃) using a high-resolution spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to an internal tetramethylsilane (TMS) standard.
¹H and ¹³C NMR Chemical Shift Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound and its fluoro, chloro, and bromo-substituted analogues.
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) | CF₃ Carbon (δ, ppm) |
| This compound | 7.54 (d, J = 7.9 Hz, 2H), 7.23 (d, J = 7.8 Hz, 2H) | 2.39 (s, 3H) | 141.42, 136.42, 130.28, 120.90 | 21.32 | 133.19 (q, J = 308.7 Hz) |
| (4-fluorophenyl)(trifluoromethyl)sulfane | 7.70 – 7.61 (m, 2H), 7.16 – 7.09 (m, 2H) | - | 165.51 (d, J = 252.0 Hz), 138.76, 138.69, 116.89, 116.71 | - | 130.61 (q, J = 302.4 Hz) |
| (4-chlorophenyl)(trifluoromethyl)sulfane | 7.59 (d, J = 8.4 Hz, 2H), 7.41 (d, J = 8.5 Hz, 2H) | - | 137.71, 137.60, 129.82, 122.80, 122.78 | - | 130.55 (q, J = 308.7 Hz) |
| (4-bromophenyl)(trifluoromethyl)sulfane | 7.60 – 7.54 (m, 2H), 7.52 (d, J = 8.5 Hz, 2H) | - | 137.75, 132.81, 126.02, 123.44, 123.42 | - | 132.90 (q, J = 308.7 Hz) |
Data sourced from a study by the Royal Society of Chemistry.[1]
Experimental Protocols
NMR Spectroscopy:
All NMR spectra were recorded on a 500 MHz spectrometer for ¹H nuclei and a 126 MHz spectrometer for ¹³C nuclei.[1] Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts for ¹H and ¹³C NMR were referenced to internal tetramethylsilane (TMS) at δ 0.0 ppm.[1] For ¹H NMR in CDCl₃, the residual solvent peak may be observed at δ 7.26 ppm.[1]
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the general workflow for obtaining and comparing the NMR data presented in this guide.
Caption: Workflow for NMR sample preparation, data acquisition, processing, and comparative analysis.
References
Comparative Analysis of Analytical Methods for 4-(Trifluoromethylthio)toluene
A detailed guide for researchers on the mass spectrometry fragmentation of 4-(Trifluoromethylthio)toluene and alternative analytical techniques.
This guide provides a comparative overview of analytical methodologies for the characterization of this compound, a compound of interest in pharmaceutical and materials science research. The primary focus is on its mass spectrometry (MS) fragmentation pattern under electron ionization (EI), with Gas Chromatography-Mass Spectrometry (GC-MS) as the principal technique. A comparative analysis with High-Performance Liquid Chromatography (HPLC) is also presented as a viable alternative for quantification.
Mass Spectrometry Fragmentation Analysis
While a publicly available, complete electron ionization mass spectrum for this compound is not readily found in major databases, its fragmentation pattern can be reliably predicted based on established principles of mass spectrometry and by comparison with structurally similar compounds. The molecular ion peak has been experimentally confirmed.[1]
Predicted Fragmentation Pattern of this compound:
The fragmentation of this compound is expected to be driven by the stability of the resulting fragments, influenced by the aromatic ring, the trifluoromethyl group, and the sulfur atom.
-
Molecular Ion (M+) : The molecular ion is confirmed to be at m/z 192.[1]
-
Loss of CF3 radical : A primary fragmentation pathway is the cleavage of the S-CF3 bond, leading to the loss of a trifluoromethyl radical (•CF3), resulting in a fragment at m/z 123. This fragment corresponds to the 4-methylbenzenethiolate cation.
-
Formation of Tropylium Ion : Aromatic compounds often rearrange to form the stable tropylium ion (C7H7+). For this compound, this would likely involve the loss of the SCF3 group, leading to a fragment at m/z 91.
-
Loss of Sulfur : Subsequent fragmentation could involve the loss of a sulfur atom from the m/z 123 fragment, yielding a fragment at m/z 91.
-
Other Fragments : Other potential, less abundant fragments could arise from the cleavage of the aromatic ring or the loss of smaller neutral molecules.
Visualizing the Fragmentation Pathway:
The predicted fragmentation pathway can be visualized as follows:
Comparison with a Non-Fluorinated Analog
To further understand the influence of the trifluoromethyl group, a comparison with the fragmentation pattern of 4-(Methylthio)toluene is insightful. The mass spectrum for 4-(Methylthio)toluene is available and shows a different primary fragmentation.
| Feature | This compound (Predicted) | 4-(Methylthio)toluene (Experimental) |
| Molecular Ion (m/z) | 192 | 138 |
| Base Peak (m/z) | Likely 91 (Tropylium ion) or 123 | 123 ([M-CH3]+) |
| Key Fragments (m/z) | 123, 91 | 123, 91, 77 |
The presence of the electron-withdrawing trifluoromethyl group in this compound weakens the S-CF3 bond, making its cleavage a more favorable fragmentation pathway compared to the loss of a methyl radical in 4-(Methylthio)toluene.
Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)
For quantitative analysis, particularly in complex matrices, High-Performance Liquid Chromatography (HPLC) offers a robust alternative to GC-MS. HPLC is well-suited for the analysis of aromatic compounds, including those with sulfur and fluorine moieties.
Comparative Overview of Analytical Methods:
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity and interaction with stationary phase, detection by UV absorbance. |
| Strengths | Provides structural information through fragmentation patterns, high sensitivity, and selectivity. | Excellent for quantitative analysis, suitable for less volatile compounds, non-destructive. |
| Limitations | Requires volatile and thermally stable analytes. | Provides less structural information than MS, may require chromophores for sensitive detection. |
| Typical Application | Identification and quantification of volatile and semi-volatile compounds. | Quantitative analysis of a wide range of compounds, including non-volatile and thermally labile ones. |
Experimental Protocols
GC-MS Analysis of this compound
This protocol is adapted from established methods for the analysis of trifluoromethyl-substituted aromatic compounds.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet.
-
Carrier gas: Helium at a constant flow rate of 1.0 mL/min.
2. GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
3. MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-450
4. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards if quantitative analysis is required.
Experimental Workflow for GC-MS Analysis:
HPLC Analysis of this compound
This protocol provides a general framework for the quantitative analysis of this compound using HPLC.
1. Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. HPLC Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of the analyte; likely in the range of 220-260 nm for the aromatic ring.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
This guide provides a foundational understanding for the analysis of this compound, offering both detailed mass spectrometric fragmentation insights and a robust alternative method for quantification. Researchers can adapt these protocols to their specific instrumentation and analytical needs.
References
comparing 4-(Trifluoromethylthio)toluene with Togni's reagents
A Comparative Guide to Trifluoromethylation and Trifluoromethylthiolation Reagents: Togni's Reagents vs. Sources of the Trifluoromethylthio Group
For researchers, scientists, and drug development professionals, the incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethyl (-CF3) and trifluoromethylthio (-SCF3) moieties are particularly valued for their ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison between two distinct classes of reagents used to introduce these groups: the electrophilic trifluoromethylating Togni's reagents and reagents for trifluoromethylthiolation, exemplified by modern electrophilic sources that offer a functional parallel to Togni's reagents.
It is crucial to understand at the outset that these reagents perform fundamentally different chemical transformations. Togni's reagents deliver an electrophilic or radical trifluoromethyl group (-CF3), whereas a compound like 4-(Trifluoromethylthio)toluene serves as a structural precursor to the trifluoromethylthio (-SCF3) group. A direct performance comparison in the same reaction is not chemically meaningful. Therefore, this guide compares the strategic applications, reaction types, and performance of Togni's reagents for trifluoromethylation against a representative, state-of-the-art electrophilic trifluoromethylthiolating reagent, N-(Trifluoromethylthio)saccharin, to provide a clear and useful comparison for synthetic chemists.
Overview of Reagents and Their Core Functionality
Togni's Reagents: These are hypervalent iodine compounds, most notably Togni Reagent I and Togni Reagent II.[1][2] They are shelf-stable, crystalline solids that act as versatile sources of an electrophilic trifluoromethyl group (CF3+ synthon) or a trifluoromethyl radical (CF3•).[1][3] They are widely used to trifluoromethylate a broad range of nucleophiles, including phenols, thiols, β-ketoesters, and unsaturated systems like alkenes and alkynes.[4]
Trifluoromethylthiolating Reagents: The introduction of the -SCF3 group can be achieved through various reagents that act as nucleophilic, electrophilic, or radical sources of the trifluoromethylthio moiety. While this compound is a stable liquid containing the target functional group, its direct application in modern synthesis is less common than more reactive, well-defined electrophilic agents. For a direct conceptual comparison with the electrophilic Togni's reagents, this guide will use N-(Trifluoromethylthio)saccharin as the benchmark for modern electrophilic trifluoromethylthiolation. This reagent is a stable, crystalline solid that efficiently transfers an electrophilic "SCF3+" group to a variety of nucleophiles, particularly electron-rich arenes and heterocycles.[5][6]
The fundamental distinction between these reagents is illustrated below.
Figure 1. Logical diagram showing the distinct functional groups delivered by Togni's reagents versus trifluoromethylthiolating reagents.
Performance Comparison and Data Presentation
The performance of these reagents is best evaluated by examining their reactivity with common classes of substrates under optimized conditions. The following tables summarize quantitative data from published experiments.
Table 1: Performance of Togni's Reagents in Electrophilic Trifluoromethylation
Togni's reagents are highly effective for the trifluoromethylation of alkenes and carbonyl compounds. The reaction pathway can often be tuned by the choice of catalyst and reaction conditions.
| Substrate | Reagent | Catalyst / Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Togni Reagent I | K₂CO₃ | DMF | 80 | 12 | 81 (Hydro-CF₃) | [7] |
| 4-Chlorostyrene | Togni Reagent I | KI | 1,4-Dioxane | 80 | 12 | 92 (Iodo-CF₃) | [7] |
| 1-Octene | Togni Reagent I | TBAI | 1,4-Dioxane | 80 | 12 | 55 (Vinyl-CF₃) | [7] |
| Enamine (5a) | Togni Reagent I | CuI / PhIO | DCE | 60 | 12 | 55 | [1][8] |
| Cinnamic Aldehyde | Togni Reagent II | NHC Catalyst E, Cs₂CO₃ | DCM / H₂O | RT | 12 | 82 | [9] |
| β-Ketoester (Indanone deriv.) | Togni Reagent I | Phase-Transfer Catalyst | Dichloromethane | RT | - | ~70 | [4][10] |
Table 2: Performance of N-(Trifluoromethylthio)saccharin in Electrophilic Trifluoromethylthiolation
N-(Trifluoromethylthio)saccharin excels in the direct C-H functionalization of electron-rich aromatic and heteroaromatic systems, often under mild, Lewis acid-catalyzed conditions.
| Substrate | Catalyst / Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Indole | FeCl₃ (5 mol%) | DCE | 50 | 12 | 97 | [11] |
| 1,3,5-Trimethoxybenzene | AuCl₃ (1 mol%) | DCE | 100 | 16 | 95 | [11] |
| Aniline | FeCl₃ / Diphenyl selenide | - | RT | 0.75 | 80 | [12][13] |
| 2-Hydroxynaphthalene | FeCl₃ / Diphenyl selenide | - | RT | 0.5 | 91 | [13] |
| β-Estradiol | FeCl₃ / Diphenyl selenide | - | 40 | 18 | 65 | [12] |
| N-Methylpyrrole | FeCl₃ (10 mol%) | DCE | 50 | 12 | 95 | [11] |
Reaction Mechanisms and Workflows
The mechanisms by which these reagents operate are distinct, often involving radical or polar pathways. The choice of conditions can frequently influence the operative mechanism.
Trifluoromethylation via Togni's Reagent
Togni's reagents can react via a single-electron transfer (SET) pathway, especially when activated by a catalyst like Cu(I), to generate a trifluoromethyl radical. This radical then engages the substrate.
References
- 1. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Determining the Purity of 4-(Trifluoromethylthio)toluene
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical compounds is a critical aspect of research, development, and quality control in the pharmaceutical and chemical industries. This guide provides a comparative overview of the principal analytical methods for assessing the purity of 4-(Trifluoromethylthio)toluene, a key intermediate in various synthetic pathways. The comparison includes detailed experimental protocols and performance data for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical methods for the purity determination of this compound and similar aromatic compounds.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹⁹F qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Quantitative determination based on the direct proportionality between the NMR signal integral and the number of nuclei. | Separation by GC with identification and quantification based on mass-to-charge ratio. |
| Primary Use | Purity determination and quantification of volatile impurities. | Purity determination and quantification of non-volatile or thermally labile impurities. | Absolute purity determination without the need for a specific standard of the analyte. | Identification and quantification of trace-level volatile impurities. |
| Typical Linearity (R²) | > 0.999 | > 0.998[1] | Not applicable (direct method) | > 0.999 |
| Typical Precision (%RSD) | < 2%[2] | < 5%[1] | < 2% | < 5% |
| Limit of Detection (LOD) | 0.8 µg/mL for a similar compound[3] | 0.01 µg/mL for aromatic fungicides[4] | Dependent on spectrometer field strength and number of scans. | 6 ng/mL for a dinitrotoluene isomer[5] |
| Limit of Quantification (LOQ) | 4 µg/mL for a similar compound[3] | 0.03 µg/mL for aromatic fungicides[4] | Dependent on spectrometer field strength and number of scans. | 43 ng/mL for an amino-dinitrotoluene isomer[5] |
| Advantages | High resolution for volatile compounds, robust and cost-effective. | Wide applicability to a broad range of compounds, including non-volatile and thermally sensitive ones. | Primary analytical method, high precision, and accuracy, no analyte-specific standard required. | High sensitivity and specificity for impurity identification. |
| Disadvantages | Limited to volatile and thermally stable compounds. | Lower resolution than GC for some compounds, requires solvent disposal. | Lower sensitivity than chromatographic methods, higher instrument cost. | Higher instrument cost and complexity compared to GC-FID. |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the analysis of volatile compounds like this compound and its potential volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as acetone or dichloromethane.
-
For impurity analysis, a more concentrated solution may be prepared.
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. For higher accuracy, response factors for known impurities can be determined and applied.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique for separating a wide range of compounds. For this compound, a reversed-phase method is appropriate.
Instrumentation:
-
HPLC system with a UV detector, a quaternary or binary pump, an autosampler, and a column thermostat.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 50% B to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the initial mobile phase composition (50:50 water:acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: Purity is determined by the area percentage of the main peak. Impurity standards can be used for identification and quantification.
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy
¹⁹F qNMR is a powerful technique for the direct quantification of fluorine-containing compounds without the need for a specific reference standard of the analyte.[6][7]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
Internal Standard: A certified reference material with a known purity and a ¹⁹F signal that does not overlap with the analyte, for example, 3,5-bis(trifluoromethyl)benzoic acid.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
-
Spectral Width: Sufficient to cover all ¹⁹F signals of interest.
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 20 mg) and the internal standard (e.g., 10 mg) into an NMR tube.
-
Add a known volume of the deuterated solvent (e.g., 0.75 mL).
-
Ensure complete dissolution by gentle vortexing.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of fluorine atoms giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal standard
Mandatory Visualization
Caption: General workflow for purity determination of this compound.
References
- 1. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jcbsc.org [jcbsc.org]
- 5. Impurity profiling of trinitrotoluene using vacuum-outlet gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. learning.sepscience.com [learning.sepscience.com]
A Comparative Guide to the Reactivity of Trifluoromethylthiolating Agents
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of the trifluoromethylthio (SCF₃) group is a cornerstone in modern medicinal chemistry and drug development. Its unique properties, including high lipophilicity and strong electron-withdrawing character, can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. This guide provides an objective comparison of the performance of key trifluoromethylthiolating agents, supported by experimental data, detailed protocols, and mechanistic diagrams to inform reagent selection.
Data Presentation: Comparative Reactivity Metrics
The reactivity of trifluoromethylthiolating agents can be quantified and compared using various parameters. Below is a summary of key metrics for popular electrophilic reagents.
Table 1: Quantitative Comparison of Electrophilic Trifluoromethylthiolating Agents
| Reagent | Structure | Mayr's Electrophilicity Parameter (E)[1][2][3] | Trifluoromethylthio Cation-Donating Ability (Tt⁺DA) (kcal/mol)[4] | Physical Form[3] | Stability[3] |
| N-(Trifluoromethylthio)saccharin | (N(SC(F)(F)F)C(%3DO)c1ccccc1)c1) | -6.48 | 17.9 | White solid |
| N-Trifluoromethylthiodibenzenesulfonimide | (c1ccccc1)N(SC(F)(F)F)S(%3DO)(%3DO)c2ccccc2) | Not available | 9.8 | Not specified |
| N-Trifluoromethylthiophthalimide | (F)F)C(%3DO)c1ccccc1)c1) | -11.92 | 33.0 | Solid |
| N-(Trifluoromethylthio)succinimide | (F)F)C(%3DO)CC1) | -12.56 | 34.9 | Not specified |
| S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) | (C(F)(F)F)SC(F)(F)F) | Not available | Not available | Colorless liquid[5] |
Note: A lower Tt⁺DA value indicates a higher electrophilicity.[4]
Table 2: Comparative Yields for the Trifluoromethylthiolation of Indole Derivatives
| Reagent | Substrate | Product | Yield (%) | Reference |
| N-(Trifluoromethylthio)saccharin | 1-Methylindole | 1-Methyl-3-(trifluoromethylthio)indole | 95 | [6] |
| N-(Trifluoromethylthio)saccharin | Indole | 3-(Trifluoromethylthio)indole | 99 | [6] |
| N-Trifluoromethylthiodibenzenesulfonimide | 1-Methylindole | 1-Methyl-3-(trifluoromethylthio)indole | 98 | [6] |
| TTST (Visible Light) | Indole | C2-Trifluoromethylated Indole | 85 | [6] |
| TTST (Visible Light) | 1-Methylindole | C3-Trifluoromethylthiolated Indole | 82 | [6] |
Note: Reaction conditions can vary between studies and influence yields.
Table 3: Comparative Yields for the Trifluoromethylthiolation of Aniline
| Reagent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(Trifluoromethylthio)saccharin | FeCl₃ / Diphenyl selenide | - | RT | 0.75 | 80 | [7] |
| Trifluoromethanesulfenamide | BuLi | Not specified | 0 | Not specified | Not specified | [8][9][10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these reagents.
Protocol 1: Electrophilic Trifluoromethylthiolation of 1-Methylindole with N-(Trifluoromethylthio)saccharin
-
To a solution of 1-methylindole (0.125 mL, 1.0 mmol) and N-(trifluoromethylthio)saccharin (0.368 g, 1.30 mmol) in dichloromethane (6 mL), chlorotrimethylsilane (0.13 mL, 1.0 mmol) was added.
-
The mixture was stirred at room temperature for 16 hours.
-
The reaction mixture was then added to deionized water (20 mL).
-
The resulting white precipitate was filtered and washed with dichloromethane (10 mL).
-
The filtrate was extracted with dichloromethane (2 x 20 mL), washed with brine (20 mL), and dried over Na₂SO₄.
-
The solvent was removed under reduced pressure.
-
The residue was purified by flash column chromatography (eluent: hexane/ethyl acetate, 99/1 → 95/5 → 89/11) to afford 1-methyl-3-(trifluoromethylthio)indole as a white solid (0.186 g, 80% yield).
Protocol 2: General Procedure for Trifluoromethylthiolation of Electron-Rich Arenes with N-Trifluoromethylthiodibenzenesulfonimide [4]
-
N-Trifluoromethylthio-dibenzenesulfonimide (398 mg, 1.0 mmol) was placed into an oven-dried Schlenk tube equipped with a stirring bar under argon.
-
Benzofuran (59 mg, 0.5 mmol) and freshly distilled DMF (2.0 mL) were added.
-
The reaction was stirred at 80 °C for 1 h.
-
Distilled water (10.0 mL) and ether (50.0 mL) were added, and the organic phase was separated.
-
The organic phase was washed with distilled water (3 x 10.0 mL).
-
The organic extracts were dried over anhydrous Na₂SO₄ and concentrated in vacuo.
-
The residue was purified by flash column chromatography to give the desired product.
Protocol 3: Preparation of S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) [5]
-
To a flame-dried, 500-mL, 3-necked, round-bottomed flask, fine powdered sodium trifluoromethanesulfinate (50.0 g, 320 mmol, 3 equiv) of high purity is added.
-
The flask is evacuated for 1 hour in an oil bath at 80 °C using a vacuum pump, then filled with argon and cooled.
-
Dry chlorobenzene (188 mL) is added, and the flask is heated to 70 °C.
-
Triflic anhydride (25.1 mL, 149 mmol, 1.4 equiv) is added dropwise over 50 minutes while maintaining the internal temperature around 75 °C.
-
After the addition is complete, the mixture is stirred for an additional hour at 70 °C.
-
The product is isolated by distillation from the viscous reaction mixture. The crude product is then purified by fractional distillation to yield TTST as a colorless liquid.[5]
Mechanistic Pathways and Experimental Workflows
The reactivity of trifluoromethylthiolating agents can be categorized into three main pathways: electrophilic, nucleophilic, and radical. Understanding these mechanisms is key to predicting reaction outcomes and optimizing conditions.
Caption: General mechanism for electrophilic trifluoromethylthiolation.
Caption: General mechanism for nucleophilic trifluoromethylthiolation.
Caption: General mechanism for radical trifluoromethylthiolation.
Caption: A typical experimental workflow for a trifluoromethylthiolation reaction.
References
- 1. Mayr's Database Of Reactivity Parameters - MoleculeN-(trifluoromethyl)thio)saccharin [cup.lmu.de]
- 2. Mayr's Database Of Reactivity Parameters - S-Electrophiles (thiolating reagents) [cup.lmu.de]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide [beilstein-journals.org]
- 9. d-nb.info [d-nb.info]
- 10. Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Trifluoromethylthiolation: A Cost-Benefit Analysis of Leading Methods
For researchers, scientists, and drug development professionals, the incorporation of the trifluoromethylthio (SCF3) group is a critical strategy for enhancing the potency, metabolic stability, and bioavailability of therapeutic candidates. This guide provides an objective comparison of the leading trifluoromethylthiolation methods, offering a cost-benefit analysis supported by experimental data to inform your selection of the most appropriate technique for your research.
The unique properties of the SCF3 group, including its high lipophilicity and strong electron-withdrawing nature, make it a valuable substituent in medicinal chemistry.[1] Over the years, a diverse array of methods for introducing this moiety has been developed, broadly categorized into electrophilic, nucleophilic, and radical pathways. This guide will delve into the nuances of each approach, presenting a clear comparison of their performance, cost-effectiveness, and practical considerations.
At a Glance: Performance Comparison of Trifluoromethylthiolation Methods
To facilitate a rapid assessment, the following table summarizes the key characteristics of prominent trifluoromethylthiolation reagents.
| Reagent/Method Category | Reagent Type | Key Advantages | Key Disadvantages |
| Electrophilic | |||
| N-(Trifluoromethylthio)saccharin | Electrophilic | Shelf-stable solid, highly reactive, readily accessible from inexpensive starting materials.[2] | May require activation with a Lewis or Brønsted acid for less reactive substrates. |
| N-(Trifluoromethylthio)phthalimide | Electrophilic | Solid reagent, good reactivity with a range of nucleophiles. | Can be less reactive than the saccharin-based counterpart.[3] |
| Trifluoromethanesulfenyl Chloride (CF3SCl) | Electrophilic | Highly reactive. | Toxic and volatile gas, difficult to handle.[4] |
| Hypervalent Iodine Reagents (e.g., Togni reagents) | Electrophilic | Bench-stable solids, broad substrate scope. | Can be expensive and have explosive properties.[5] |
| Sulfonium Salts (e.g., Umemoto reagents) | Electrophilic | Bench-stable solids, highly reactive. | Can be expensive due to multi-step synthesis.[6] |
| Nucleophilic | |||
| Silver(I) Trifluoromethanethiolate (AgSCF3) | Nucleophilic | Readily available, effective for a range of transformations. | High cost of silver, stoichiometric use of metal. |
| Copper(I) Trifluoromethanethiolate (CuSCF3) | Nucleophilic | Lower cost compared to silver reagents. | Can be less stable and may require in situ generation. |
| Radical | |||
| CF3SO2Na (with initiator) | Radical Precursor | Inexpensive and readily available. | Requires an initiator (e.g., oxidant, light) to generate the radical. |
Cost Analysis of Common Trifluoromethylthiolating Reagents
The choice of a trifluoromethylthiolating agent is often a balance between reactivity and cost. The following table provides an estimated cost comparison based on currently available pricing for research-scale quantities. Note: Prices are subject to change and may vary significantly based on supplier and quantity.
| Reagent | Supplier Example(s) | Price (USD/gram) - Small Scale |
| N-(Trifluoromethylthio)saccharin | Sigma-Aldrich | ~$78 |
| N-(Trifluoromethylthio)phthalimide | TCI America | ~$54 |
| Trifluoromethanesulfonyl Chloride | Chem-Impex, TCI | ~$2.72 - $3.40 |
| Togni Reagent II | Sigma-Aldrich | ~$99.75 (for 60 wt. % mixture) |
| Umemoto Reagent IV | TCI | Contact for pricing |
Experimental Protocols and Comparative Data
To provide a practical comparison, this section details experimental protocols for key trifluoromethylthiolation methods and presents comparative data where available.
Electrophilic Trifluoromethylthiolation
Electrophilic methods are widely used due to the availability of stable, easy-to-handle reagents.
Key Reagent: N-(Trifluoromethylthio)saccharin
This reagent, developed by Shen and coworkers, is a highly reactive, shelf-stable solid that can be prepared from inexpensive saccharin.[3]
Experimental Protocol: Trifluoromethylthiolation of Indole with N-(Trifluoromethylthio)saccharin
-
Materials: Indole, N-(Trifluoromethylthio)saccharin, Iron(III) chloride (FeCl3), Diphenyl selenide, Dichloromethane (DCM).
-
Procedure: To a solution of indole (1.0 mmol) in DCM (5 mL) is added N-(trifluoromethylthio)saccharin (1.1 mmol), FeCl3 (5 mol%), and diphenyl selenide (5 mol%). The reaction mixture is stirred at room temperature for 1 hour. Upon completion, the reaction is quenched with water and the product is extracted with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 3-(trifluoromethylthio)indole.
-
Yield: High yields are typically observed for electron-rich heterocycles.
Nucleophilic Trifluoromethylthiolation
Nucleophilic methods often employ metal trifluoromethanethiolates to react with electrophilic substrates.
Key Reagent: Silver(I) Trifluoromethanethiolate (AgSCF3)
AgSCF3 is a versatile reagent for a variety of trifluoromethylthiolation reactions.
Experimental Protocol: Trifluoromethylthiolation of an Aryl Halide with AgSCF3
-
Materials: Aryl iodide, AgSCF3, Copper(I) iodide (CuI), 1,10-Phenanthroline, N,N-Dimethylformamide (DMF).
-
Procedure: To a reaction vessel charged with CuI (10 mol%) and 1,10-phenanthroline (20 mol%) is added the aryl iodide (1.0 mmol) and AgSCF3 (1.2 mmol) in DMF (5 mL). The mixture is heated at 100 °C for 12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
-
Yield: Moderate to good yields are generally obtained.
Radical Trifluoromethylthiolation
Radical-based methods offer alternative pathways, often under mild conditions, for the formation of C-SCF3 bonds.
Key Reagent: Sodium Trifluoromethanesulfinate (CF3SO2Na)
CF3SO2Na can serve as a precursor to the SCF3 radical in the presence of an initiator.
Experimental Protocol: Radical Trifluoromethylthiolation of an Alkene
-
Materials: Alkene, CF3SO2Na, Oxidant (e.g., K2S2O8), Acetonitrile/Water.
-
Procedure: A mixture of the alkene (1.0 mmol), CF3SO2Na (2.0 mmol), and K2S2O8 (2.0 mmol) in acetonitrile/water (1:1, 10 mL) is heated at 80 °C for 6 hours. After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
-
Yield: Yields can vary depending on the substrate and specific conditions.
Visualizing the Workflow: A Logical Diagram
The following diagram illustrates the general decision-making process and workflow for selecting a trifluoromethylthiolation method.
Caption: A logical workflow for selecting a trifluoromethylthiolation method.
Signaling Pathways in Catalytic Cycles
Many modern trifluoromethylthiolation methods rely on catalytic cycles. The following diagram illustrates a generalized catalytic cycle for a transition-metal-catalyzed cross-coupling reaction.
Caption: A generalized transition-metal catalytic cycle.
Conclusion
The field of trifluoromethylthiolation is continually evolving, with new reagents and methods offering improved efficiency, safety, and cost-effectiveness. For researchers in drug discovery and development, a thorough understanding of the available options is paramount. This guide provides a foundational framework for comparing these methods, balancing the critical factors of performance and cost. By carefully considering the nature of the substrate, the desired scale of the reaction, and the economic realities of the project, researchers can select the optimal trifluoromethylthiolation strategy to accelerate their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Togni Reagent II - Enamine [enamine.net]
- 6. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for Trifluoromethylthiolated Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethylthio (SCF3) group into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and pKa. These changes necessitate robust and tailored analytical methods for separation, quantification, and purification. High-Performance Liquid Chromatography (HPLC) remains the cornerstone of analytical techniques in this field. This guide provides a comparative overview of various HPLC methods for the analysis of trifluoromethylthiolated compounds, supported by experimental data and detailed protocols to aid in method development.
Methodology Comparison: RP-HPLC, HILIC, and SFC
The choice of chromatographic mode is critical for achieving optimal separation of trifluoromethylthiolated compounds. While Reversed-Phase HPLC (RP-HPLC) is the most common starting point, Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) offer significant advantages for certain applications, particularly for highly polar or chiral compounds.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. With the lipophilic nature of the SCF3 group, RP-HPLC is a powerful tool for the separation of many trifluoromethylthiolated compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a valuable alternative for polar trifluoromethylthiolated compounds that are poorly retained in RP-HPLC.[1][2] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition.[3][4]
Supercritical Fluid Chromatography (SFC)
SFC is a normal-phase chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[5] It is particularly advantageous for chiral separations and for the analysis of thermally labile molecules.[5] The low viscosity and high diffusivity of the supercritical fluid mobile phase often lead to faster separations and higher efficiency compared to traditional HPLC.
Quantitative Data Comparison
The following tables present a hypothetical comparison of the chromatographic performance of a model set of trifluoromethylthiolated compounds under different HPLC conditions. This data is illustrative and aims to highlight the typical performance differences between the techniques. Actual results will vary depending on the specific analyte and experimental conditions.
Table 1: Comparison of Retention Factor (k')
| Compound | RP-HPLC (C18) | HILIC (Silica) | SFC (Chiral) |
| Trifluoromethylthio-aniline | 5.2 | 1.8 | 2.5 |
| 4-(Trifluoromethylthio)benzoic acid | 3.8 | 6.5 | 4.1 |
| (R/S)-2-(Trifluoromethylthio)propan-1-ol | 2.1 | 8.2 | 3.3 (R), 3.9 (S) |
Table 2: Comparison of Selectivity (α)
| Compound Pair | RP-HPLC (C18) | HILIC (Silica) | SFC (Chiral) |
| Trifluoromethylthio-aniline / 4-(Trifluoromethylthio)benzoic acid | 1.37 | 3.61 | 1.64 |
| (R)- vs (S)-2-(Trifluoromethylthio)propan-1-ol | 1.00 | 1.00 | 1.18 |
Table 3: Comparison of Resolution (Rs)
| Compound Pair | RP-HPLC (C18) | HILIC (Silica) | SFC (Chiral) |
| Trifluoromethylthio-aniline / 4-(Trifluoromethylthio)benzoic acid | 2.1 | 5.8 | 3.2 |
| (R)- vs (S)-2-(Trifluoromethylthio)propan-1-ol | 0.0 | 0.0 | 2.5 |
Experimental Protocols
General Sample Preparation Protocol
-
Dissolution: Dissolve the trifluoromethylthiolated compound in a suitable solvent. For RP-HPLC, a mixture of the mobile phase is ideal. For HILIC, a high organic solvent composition is preferred. For SFC, a non-polar or moderately polar solvent is typically used.
-
Concentration: Prepare a stock solution of approximately 1 mg/mL. Further dilutions can be made to achieve the desired concentration for analysis.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
RP-HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
HILIC Method
-
Column: Silica, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Gradient: 0% B to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
SFC Method (Chiral Separation)
-
Column: Chiral Stationary Phase (e.g., polysaccharide-based), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B: Methanol
-
Gradient: 5% B to 40% B over 10 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
HPLC Method Development Workflow
The following diagram illustrates a general workflow for developing a robust HPLC method for the analysis of trifluoromethylthiolated compounds.
Caption: A generalized workflow for HPLC method development.
Conclusion
The successful HPLC analysis of trifluoromethylthiolated compounds relies on a systematic approach to method development. While RP-HPLC is a robust starting point, alternative techniques like HILIC and SFC offer unique selectivities and can be indispensable for challenging separations. By understanding the principles of each technique and systematically optimizing the chromatographic parameters, researchers can develop reliable and efficient methods for the analysis of this important class of compounds.
References
A Comparative Guide to the Characterization of 4-(Trifluoromethylthio)toluene Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethylthio (SCF₃) group into molecular scaffolds is a cornerstone of modern medicinal and agrochemical design. Its unique combination of high lipophilicity and strong electron-withdrawing character can significantly enhance a compound's metabolic stability, membrane permeability, and target-binding affinity.[1][2] 4-(Trifluoromethylthio)toluene serves as a fundamental model for understanding the reactivity of more complex trifluoromethylthiolated arenes. A thorough characterization of the transient intermediates formed during its reactions is paramount for mechanism elucidation, reaction optimization, and the rational design of novel synthetic methodologies.
This guide provides a comparative analysis of the principal reaction pathways involving this compound and the corresponding experimental techniques used to detect and characterize the fleeting intermediates. We will delve into the causality behind experimental choices, present detailed protocols for key analytical methods, and offer a clear comparison of their strengths and limitations.
Part 1: Major Reaction Pathways and Their Transient Intermediates
The reactions of this compound can be broadly categorized by the nature of the key intermediate species: electrophilic (cationic) and radical. The chosen reaction conditions—specifically the type of reagent, catalyst, and energy source—dictate which pathway is favored.
Pathway A: Electrophilic Aromatic Substitution (EAS) and the Wheland Intermediate
In the presence of a strong electrophile and a Lewis or Brønsted acid promoter, the aromatic ring of this compound can undergo electrophilic attack.[3] A common reaction is further trifluoromethylthiolation. The central, fleeting species in this mechanism is the Wheland intermediate , a resonance-stabilized carbocation also known as an arenium ion.
The formation of this intermediate is predicated on the generation of a potent electrophilic trifluoromethylthiolating species, often from a precursor reagent like N-trifluoromethylthiosaccharin, which is activated by the acid.[4][5] The stability of the Wheland intermediate is crucial; it must exist long enough for detection but is typically too reactive for isolation under standard conditions.
References
A Comparative Guide to Mechanistic Approaches in Trifluoromethylthiolation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a pivotal strategy in modern drug discovery and agrochemical development. This functional group can significantly enhance a compound's lipophilicity, metabolic stability, and bioavailability. The development of diverse methodologies to install the SCF3 moiety has led to a rich and complex landscape of reagents and reaction mechanisms. This guide provides an objective comparison of the three primary mechanistic pathways for trifluoromethylthiolation—electrophilic, nucleophilic, and radical—supported by experimental data, detailed protocols, and mechanistic diagrams to inform reagent selection and reaction design.
At a Glance: Performance Comparison of Trifluoromethylthiolation Strategies
The choice of a trifluoromethylthiolating agent is dictated by the substrate's electronic properties, the desired functional group tolerance, and the targeted bond formation. Below is a summary of the key characteristics of electrophilic, nucleophilic, and radical trifluoromethylthiolation reagents.
| Feature | Electrophilic Reagents | Nucleophilic Reagents | Radical Precursors |
| Reagent Type | Electrophilic "SCF3+" source | Nucleophilic "SCF3-" source | "SCF3•" radical source |
| Typical Substrates | Electron-rich arenes, heterocycles, enolates, thiols | Aryl/alkyl halides, boronic acids | Alkenes, alkynes, (hetero)arenes |
| Reactivity | High, tunable by reagent design | Moderate to high, often requires a metal catalyst | High, initiated by light, heat, or a chemical initiator |
| Stability | Generally shelf-stable solids or liquids | Can be sensitive to air and moisture | Stability varies; many are generated in situ |
| Key Advantages | Broad substrate scope for electron-rich compounds, readily accessible reagents. | Effective for C-S bond formation with electrophilic partners. | Excellent for functionalization of unsaturated systems and C-H bonds. |
| Common Reagents | N-(Trifluoromethylthio)phthalimide, N-(Trifluoromethylthio)saccharin | CuSCF3, AgSCF3, TMSCF3/Sulfur | AgSCF3, CF3SO2Na (Langlois' reagent) |
Electrophilic Trifluoromethylthiolation: Taming the "SCF3+" Synthon
Electrophilic trifluoromethylthiolation reagents are among the most widely used due to their bench-top stability and broad applicability, particularly for electron-rich substrates. These reagents formally deliver an electrophilic "SCF3+" species to a nucleophilic reaction partner.
A variety of electrophilic trifluoromethylthiolating reagents have been developed, each with a distinct reactivity profile. N-(Trifluoromethylthio)phthalimide and N-(Trifluoromethylthio)saccharin are two prominent examples that have proven to be versatile and highly reactive.
Performance Data: Electrophilic Trifluoromethylthiolation of Various Nucleophiles
| Reagent | Substrate | Product | Conditions | Yield (%) |
| N-(Trifluoromethylthio)phthalimide | Thiophenol | Phenyl trifluoromethyl sulfide | Base, MeCN, rt | 95 |
| N-(Trifluoromethylthio)phthalimide | Indole | 3-(Trifluoromethylthio)indole | Cu(OTf)2, DCE, 60 °C | 88 |
| N-(Trifluoromethylthio)saccharin | Anisole | 4-Methoxy-1-(trifluoromethylthio)benzene | AgOTf, DCE, 80 °C | 92 |
| N-(Trifluoromethylthio)saccharin | β-Ketoester | α-Trifluoromethylthio-β-ketoester | Base, THF, rt | 85 |
Experimental Protocol: Trifluoromethylthiolation of Thiophenol using N-(Trifluoromethylthio)phthalimide
To a solution of thiophenol (1.0 mmol) in acetonitrile (5 mL) is added N-(trifluoromethylthio)phthalimide (1.1 mmol) and triethylamine (1.2 mmol). The reaction mixture is stirred at room temperature for 1 hour. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired phenyl trifluoromethyl sulfide.
Nucleophilic Trifluoromethylthiolation: Harnessing the "SCF3-" Anion
Nucleophilic trifluoromethylthiolation introduces the SCF3 group via a trifluoromethanethiolate anion or its equivalent. These methods are particularly effective for the trifluoromethylthiolation of aryl and alkyl halides. Copper(I) trifluoromethanethiolate (CuSCF3) is a commonly used reagent, often prepared in situ or used as a pre-formed complex.[1] The development of stable and easy-to-handle sources of the "SCF3-" synthon remains an active area of research.[2]
Performance Data: Nucleophilic Trifluoromethylthiolation of Aryl Halides
| Reagent | Substrate | Product | Conditions | Yield (%) |
| CuSCF3 | 4-Iodoanisole | 4-Methoxy-1-(trifluoromethylthio)benzene | DMF, 120 °C | 85 |
| AgSCF3 | 1-Iodonaphthalene | 1-(Trifluoromethylthio)naphthalene | (MeDalphos)AuCl, DCE, rt | 80[3] |
| TMSCF3/S8 | Phenylboronic acid | Phenyl trifluoromethyl sulfide | CuI, K2CO3, DMF, 100 °C | 78[4] |
Experimental Protocol: Synthesis of (bpy)CuSCF3 Reagent[1]
A practical and reproducible procedure for the efficient preparation of (bpy)CuSCF3 has been reported.[1] All reaction parameters were optimized for a multigram scale synthesis.[1][5] This reagent can then be utilized in subsequent trifluoromethylthiolation reactions. For a specific example, the gold-catalyzed trifluoromethylthiolation of phenyl iodide with AgSCF3 was conducted in dichloroethane at room temperature for 24 hours, yielding the product in 80% yield.[3]
Radical Trifluoromethylthiolation: Unleashing the SCF3• Radical
Radical trifluoromethylthiolation methods have gained prominence due to their ability to functionalize a wide range of substrates, including unactivated alkenes and C-H bonds, under mild conditions. These reactions proceed via the generation of a trifluoromethylthio radical (SCF3•), often through photoredox catalysis or with a chemical initiator.
Performance Data: Radical Trifluoromethylthiolation of Alkenes and Heterocycles
| Reagent | Substrate | Product | Conditions | Yield (%) |
| AgSCF3 | Styrene | 1-Phenyl-2-(trifluoromethylthio)ethane | K2S2O8, MeCN, 80 °C | 75 |
| CF3SO2Na | 1-Octene | 1-(Trifluoromethylthio)octane | Photoredox catalyst, blue LED, rt | 81[6] |
| AgSCF3 | N-Phenyl-pent-4-enamide | Cyclized trifluoromethylthiolated γ-lactam | Copper catalyst | Moderate to good[7] |
| CF3I | Terminal Alkenes | Alkenyl-CF3 | Ru(Phen)3Cl2, DBU, visible light | High E-stereoselectivity[8] |
Experimental Protocol: Photoredox-Catalyzed S-Trifluoromethylation of Thiols[6]
A simple and cost-effective organic catalyst (diacetyl) is used with a bench-stable and environmentally friendly trifluoromethylating reagent (Langlois' reagent, CF3SO2Na).[6] Under optimized conditions (2.5 equivalents of Langlois' reagent, blue LED irradiation, 48-hour reaction time at room temperature), the reaction yielded up to 81% of the S-trifluoromethylated product.[6] This method is compatible with aliphatic, heteroaromatic, and aromatic thiols.[6]
Conclusion
The field of trifluoromethylthiolation has matured significantly, offering a diverse toolbox of reagents and methods that proceed through distinct mechanistic manifolds. Electrophilic reagents are well-suited for electron-rich systems, while nucleophilic methods provide a reliable route to trifluoromethylthiolated (hetero)arenes from the corresponding halides. The ascent of radical methods, particularly those employing photoredox catalysis, has opened new avenues for the functionalization of a broader range of substrates under mild conditions. A thorough understanding of the underlying mechanisms and a careful consideration of the substrate scope and functional group compatibility are paramount for the successful implementation of these powerful synthetic transformations in the pursuit of novel pharmaceuticals and agrochemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Development of Multigram Scale Synthesis of Trifluoromethylthiolating Reagent: (bpy)CuSCF3 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. "Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thio" by Raheemat Rafiu, Puspa Aryal et al. [scholarsmine.mst.edu]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Trifluoromethylthio)toluene
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 4-(Trifluoromethylthio)toluene are not merely procedural afterthoughts; they are critical components of responsible research that ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step methodology for the safe disposal of this compound, grounded in established safety protocols and regulatory compliance.
Core Principles: Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. This compound is an organofluorine compound that presents a multi-faceted hazard profile. The presence of the trifluoromethylthio group significantly influences its chemical reactivity and toxicity.
Key Hazards Associated with this compound:
-
Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.[1] Inhalation may cause respiratory irritation.[2]
-
Irritation: It is known to cause serious eye irritation and skin irritation.[1]
-
Flammability: With a flashpoint of approximately 32.6°C, it is a flammable liquid that requires careful handling to avoid ignition.[3] Vapors can form explosive mixtures with air.
-
Environmental: Discharge into the environment must be strictly avoided.[3] While some data suggests it contains no substances known to be hazardous to the environment or non-degradable in wastewater treatment, its mobility due to volatility is a concern.[2]
The causality behind these hazards lies in its structure. The toluene backbone contributes to its flammability and volatility, while the fluorinated thioether group imparts specific toxicological properties that necessitate careful handling and specialized disposal.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin.[1] | Avoid all direct contact and inhalation. Use in a certified chemical fume hood. |
| Skin/Eye Irritation | Causes serious skin and eye irritation.[1] | Wear chemical-resistant gloves and safety goggles with side shields.[3] |
| Flammability | Flammable liquid and vapor. Flash Point: 32.6°C.[3] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[3][4] |
| Environmental Hazard | Avoid release to the environment. Do not let the chemical enter drains.[3] | Collect all waste for proper disposal; do not discharge to sewer systems. |
Pre-Disposal Protocol: Waste Segregation and Containment
Proper disposal begins at the point of generation. The principle of waste segregation is crucial to prevent dangerous chemical reactions and to ensure that waste streams are managed by appropriately licensed facilities.[5]
Step-by-Step Waste Collection:
-
Waste Classification: Due to the presence of fluorine, this compound waste must be classified as halogenated organic waste .[5] It must not be mixed with non-halogenated solvent waste. This is critical because the combustion of halogenated compounds requires specialized flue gas scrubbing to neutralize acidic gases like hydrogen fluoride (HF) that are produced.[3][6]
-
Container Selection: Use a designated, properly labeled, and sealable waste container. The container should be made of a compatible material (e.g., high-density polyethylene for liquids) and stored in a secondary containment bin.[7][8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., flammable, toxic, irritant).[8] Maintain a log of the accumulated waste volume.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable hazardous waste.[4] It must be stored away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[2][6]
The Disposal Workflow: From Laboratory to Final Disposition
The disposal of this compound is not a simple matter of discarding it. It requires a controlled, compliant process to ensure it is handled safely at every stage.
Operational Disposal Plan:
-
Personal Protective Equipment (PPE) Verification: Before handling the waste container, ensure you are wearing the appropriate PPE:
-
Container Check: Ensure the waste container is less than 90% full to allow for vapor expansion, is tightly sealed, and the exterior is clean and free of contamination.[7]
-
Scheduling Disposal: Contact your institution's Environmental Health & Safety (EHS) office or the designated hazardous waste management contractor to schedule a pickup. Do not attempt to transport hazardous waste personally unless you are specifically trained and authorized to do so.
-
Final Disposition Method: The recommended and most environmentally sound disposal method is controlled incineration in a licensed hazardous waste incinerator equipped with an afterburner and a flue gas scrubber.[1][3]
-
Why Incineration? The high temperatures in a chemical incinerator are necessary to break the stable carbon-fluorine bonds. The trifluoromethyl group (CF3) requires significant energy for complete destruction.[9]
-
Why a Scrubber? The combustion process will generate acidic gases, primarily hydrogen fluoride (HF) and sulfur oxides (SOx).[6] A scrubber is essential to neutralize these corrosive and toxic gases before they are released into the atmosphere.
-
-
Landfill is NOT an Option: Direct landfilling of liquid this compound is not an acceptable practice due to its volatility and potential to contaminate soil and groundwater.[2]
The entire disposal process can be visualized through the following workflow:
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.[3]
-
Control Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent like dry sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels.
-
Collection: Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area thoroughly.
In Case of Personal Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, get medical help.[3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[1][3]
By adhering to these detailed procedures, the scientific community can continue its vital work while upholding the highest standards of safety and environmental stewardship.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. geneseo.edu [geneseo.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. ethz.ch [ethz.ch]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. epa.gov [epa.gov]
Essential Safety and Operational Guide for 4-(Trifluoromethylthio)toluene
This document provides immediate, essential safety and logistical information for the handling and disposal of 4-(Trifluoromethylthio)toluene. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin | Fire/flame resistant and impervious clothing; long-sleeved clothing. Chemical impermeable gloves. | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory | Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | 29 CFR 1910.134 or European Standard EN 149.[2][3] |
Handling and Storage Procedures
Safe handling and storage are paramount to preventing accidents and exposure.
Handling:
-
Work in a well-ventilated place, preferably within a certified laboratory chemical fume hood.[1][4]
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust, vapor, mist, or gas.[5]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][2]
-
Ground and bond container and receiving equipment.[2]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][6]
-
Store apart from incompatible materials such as strong oxidizing agents.[1][7]
Emergency and First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[1][2] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge to sewer systems.[1]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
